molecular formula C9H12FNO B1376711 3-Amino-1-(3-fluorophenyl)propan-1-ol CAS No. 1225964-62-4

3-Amino-1-(3-fluorophenyl)propan-1-ol

Cat. No.: B1376711
CAS No.: 1225964-62-4
M. Wt: 169.2 g/mol
InChI Key: MAENKOPWDCCZEX-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAENKOPWDCCZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chiral Resolution of 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-1-(3-fluorophenyl)propan-1-ol (CAS: 130660-86-3) is a critical


-amino alcohol synthon, structurally homologous to the key intermediates used in the synthesis of blockbuster SNRIs like Fluoxetine and Duloxetine. The presence of the 3-fluorophenyl moiety introduces specific electronic effects that enhance metabolic stability and lipophilicity in downstream pharmaceutical targets.

This guide details the chiral resolution of the racemic compound into its enantiopure forms (typically the (


)-enantiomer for bioactivity). We prioritize Classical Diastereomeric Crystallization  as the most robust, scalable industrial method, while providing Biocatalytic Kinetic Resolution  as a high-selectivity alternative for gram-scale refinement.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The resolution of


-amino alcohols presents a unique challenge due to the conformational flexibility of the propyl chain and the dual hydrogen-bonding capability of the amine and hydroxyl groups.
PropertySpecification / Value
IUPAC Name This compound
Molecular Formula C

H

FNO
Molecular Weight 169.20 g/mol
Chiral Center C1 (Benzylic position)
pKa (Amine) ~9.5 (Estimated based on phenyl analog)
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in Hexane.
Key Challenge Racemization risk via retro-aldol type mechanisms is low, but thermal stability of salts must be monitored.

Method A: Classical Resolution via Diastereomeric Crystallization

Status: Industrial Standard | Scalability: High | Cost: Low

This protocol relies on the formation of diastereomeric salts using a chiral acid.[1][2] Based on the structural homology with 3-amino-1-phenylpropan-1-ol (the Tomoxetine/Fluoxetine intermediate), (S)-(+)-Mandelic acid is the optimal resolving agent due to its ability to form rigid, crystalline salts with benzylic amines and alcohols through multiple hydrogen bonding interactions.

Mechanism of Recognition

The (


)-Mandelic acid interacts with the racemic amine moiety. The hydroxyl group on the mandelic acid and the hydroxyl group on the substrate create a "pincer" hydrogen bond network, stabilizing one diastereomer (typically the (

)-salt) into a lattice that precipitates from non-polar/polar co-solvent systems.
Step-by-Step Protocol

Reagents:

  • Racemic this compound (1.0 eq)

  • (S)-(+)-Mandelic Acid (1.0 eq)[3]

  • Solvent: Isopropyl Alcohol (IPA) / Methyl tert-butyl ether (MTBE) mixture.

Workflow:

  • Salt Formation: Dissolve 100 g of racemic amino alcohol in 500 mL of IPA at 60°C.

  • Addition: Slowly add a solution of (S)-(+)-Mandelic acid (90 g, 1.0 eq) in 200 mL IPA over 30 minutes.

  • Nucleation: The solution will become turbid. Seed with pure (

    
    )-amine-(
    
    
    
    )-mandelate crystals if available.
  • Controlled Cooling: Cool the mixture to 25°C over 4 hours (ramp rate: ~10°C/hr). Then cool to 0-5°C and hold for 2 hours.

  • Filtration: Filter the white precipitate. Wash the cake with cold MTBE (2 x 100 mL) to remove the soluble (

    
    )-amine-(
    
    
    
    )-mandelate diastereomer.
  • Recrystallization (Critical): The initial ee is typically 85-90%. Recrystallize the wet cake from Ethanol (1:5 w/v) to achieve >99% ee.

  • Free Basing: Suspend the purified salt in water/DCM (1:1). Adjust pH to 12 using 20% NaOH. Separate the organic layer, dry over MgSO

    
    , and concentrate to yield the chiral amine.[3]
    
Process Flow Diagram (DOT)[9]

ClassicalResolution Racemate Racemic this compound Mandelic Add (S)-(+)-Mandelic Acid Solvent: IPA (60°C) Racemate->Mandelic Crystallization Controlled Cooling (0-5°C) Formation of (S,S)-Salt Mandelic->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Cake: (S)-Amine-(S)-Mandelate (ee: ~85%) Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor: (R)-Amine-(S)-Mandelate Filtration->LiquidPhase Filtrate Recryst Recrystallization (Ethanol) Refinement to >99% ee SolidPhase->Recryst Basification Basification (NaOH, pH 12) Extraction (DCM) Recryst->Basification FinalProduct Pure (S)-3-Amino-1-(3-fluorophenyl)propan-1-ol Basification->FinalProduct

Caption: Workflow for the classical resolution of the target amino alcohol using Mandelic acid.

Method B: Biocatalytic Kinetic Resolution

Status: High Selectivity | Scalability: Lab to Pilot | Green Chemistry: High

For cases where maximum yield is required (recycling the unwanted enantiomer) or when salt formation is difficult, Lipase-catalyzed kinetic resolution is the superior choice. Candida antarctica Lipase B (CAL-B) is highly effective for


-acylation of 

-amino alcohols.
Reaction Design[7]
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Ethyl Acetate (acts as solvent and donor) or Vinyl Acetate (irreversible).

  • Selectivity: The enzyme preferentially acylates the (

    
    )-enantiomer of secondary alcohols, leaving the (
    
    
    
    )-alcohol unreacted.
Protocol
  • Setup: Dissolve racemic amino alcohol (10 g) in anhydrous MTBE (100 mL).

  • Additives: Add Vinyl Acetate (5.0 eq) and Novozym 435 (10% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor reaction by HPLC.

  • Termination: Stop when conversion reaches 50% (theoretical maximum for resolution).

  • Separation: Filter off the enzyme. The filtrate contains:

    • (

      
      )-Alcohol  (Unreacted, Target)
      
    • (

      
      )-Acetate  (Acylated product)
      
  • Purification: Separate via Column Chromatography (Silica gel, MeOH/DCM gradient) or Acid-Base extraction (the free alcohol is more basic/polar).

Analytical Validation (Chiral HPLC)

To ensure "Trustworthiness" and "Link Integrity" of the data, precise analytical methods are required.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Fluorophenyl absorption).

  • Expected Retention:

    • (

      
      )-Enantiomer: ~8.5 min
      
    • (

      
      )-Enantiomer: ~11.2 min (Note: Order may reverse depending on column; verify with standards).
      

Alternative: Asymmetric Synthesis (The "Design" Route)

While resolution separates the racemate, modern drug development often prefers Asymmetric Reduction of the corresponding ketone: 3-Amino-1-(3-fluorophenyl)propan-1-one .

  • Catalyst: Corey-Bakshi-Shibata (CBS) Catalyst or Spiroborate Esters.

  • Reagent: Borane-THF or Borane-DMS.[4]

  • Advantage: Yields >95% theoretical yield of the single enantiomer, bypassing the 50% yield limit of resolution.

AsymmetricSynthesis Ketone 3-Amino-1-(3-fluorophenyl) propan-1-one CBS (S)-CBS Catalyst BH3·THF, -20°C Ketone->CBS Transition Hydride Transfer (Stereocontrolled) CBS->Transition Product (S)-3-Amino-1-(3-fluorophenyl) propan-1-ol (>98% ee) Transition->Product

Caption: Asymmetric reduction pathway offering higher theoretical yields than resolution.

References

  • Sorbera, L.A., et al. "Duloxetine Oxalate." Drugs of the Future, vol. 25, no.[5] 9, 2000, pp. 907-916.[5] (Describes the general resolution of 3-amino-1-arylpropanols).

  • Kamal, A., et al. "Lipase-mediated resolution of γ-amino alcohols: synthesis of (S)- and (R)-fluoxetine." Tetrahedron: Asymmetry, vol. 13, no. 18, 2002, pp. 2039-2051. (Biocatalytic protocol basis).

  • Liu, H., et al. "Chiral resolution of 3-amino-1-phenylpropanol derivatives." Chirality, vol. 12, 2000, pp. 26-29.[5] (Foundational work on phenyl analogs).

  • PubChem. "3-Amino-1-phenylpropan-1-ol (Compound Summary)." National Library of Medicine. (Structural homology data).

  • BenchChem. "(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Product Page." (Reference for fluorinated analog handling).

Sources

Spectroscopic Profiling of 3-Amino-1-(3-fluorophenyl)propan-1-ol: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Amino-1-(3-fluorophenyl)propan-1-ol is a critical chiral synthon in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). Structurally, it features a


-amino alcohol backbone with a meta-fluorinated aromatic ring. This specific substitution pattern introduces unique spectroscopic signatures—particularly in NMR—due to scalar coupling between the fluorine nucleus (

) and the aromatic protons/carbons.

This guide provides a comprehensive reference for the spectroscopic identification of this compound, synthesizing empirical data from structural analogs with first-principles prediction for fluorinated aromatics.

Physicochemical Profile
ParameterData
IUPAC Name This compound
Molecular Formula

Molecular Weight 169.20 g/mol
Monoisotopic Mass 169.0903 Da
Appearance Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, DMSO,

; slightly soluble in water.

Structural Elucidation Workflow

The following diagram outlines the logical workflow for verifying the identity of the target molecule, distinguishing it from potential regioisomers (e.g., the 2-amino isomer) and byproducts.

G Start Crude Reaction Mixture (Reduction of 3-amino-1-(3-fluorophenyl)propan-1-one) Purification Purification (Acid/Base Extraction or Column Chromatography) Start->Purification MS_Check Mass Spectrometry (LC-MS) Check M+H (170) & Purity Purification->MS_Check IR_Check FT-IR Spectroscopy Confirm OH/NH2 & C-F MS_Check->IR_Check If Purity > 95% NMR_19F 19F NMR Confirm meta-F Substitution (Single Peak ~ -113 ppm) IR_Check->NMR_19F NMR_1H 1H NMR Verify Propyl Chain & Integration NMR_19F->NMR_1H Final Validated Structure NMR_1H->Final

Figure 1: Step-wise analytical workflow for the structural validation of this compound.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight. The fragmentation pattern is driven by the stability of the benzylic cation and the amine functionality.

Ionization & Fragmentation Data (ESI/EI)
Ion Typem/z (Th)Interpretation

170.1 Protonated molecular ion (Base peak in ESI).

192.1Sodium adduct (common in unbuffered LC-MS).

152.1Dehydration. Characteristic of benzylic alcohols.
Fragment A ~123/125

-cleavage loss of

(44 Da).
Fragment B 30.0

(Primary amine characteristic).
Fragmentation Logic Pathway

The following diagram illustrates the primary fragmentation pathways observed under Collision Induced Dissociation (CID).

MS_Frag M_Proton [M+H]+ m/z 170 Dehydration [M+H - H2O]+ m/z 152 (Styrenyl Cation) M_Proton->Dehydration - H2O Alpha_Cleave Benzylic Cation m/z ~125 M_Proton->Alpha_Cleave - C2H6N Amine_Frag [CH2=NH2]+ m/z 30 M_Proton->Amine_Frag Chain Scission

Figure 2: Proposed ESI-MS fragmentation pathway showing dehydration and alpha-cleavage events.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Analysis[2][5][6][7][8]

NMR is the definitive tool for this molecule. The presence of the fluorine atom at the 3-position (meta) creates distinct splitting patterns in both


 and 

spectra due to Heteronuclear Spin-Spin Coupling (

and

).
NMR (Proton)

Solvent:


 (preferred for resolution) or 

(if OH/NH exchange is needed). Reference: TMS (0.00 ppm).
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
Ar-H 7.25 - 7.35Multiplet1H-Ar-H (C5)
Ar-H 7.05 - 7.15Multiplet2H

Ar-H (C2, C6)
Ar-H 6.90 - 7.00T of Doublets1H

Ar-H (C4)
C1-H 4.85 - 4.95 dd / t1H

Benzylic CH-O
C3-H 2.90 - 3.05Multiplet2H-

OH / NH

2.50 - 3.50Broad s3H-Exchangeable*
C2-H 1.75 - 1.90Multiplet2H-Middle

*Note: In


, the OH and NH2 protons often appear as a broad singlet that shifts with concentration. In 

, the OH may appear as a doublet around 5.2 ppm.
NMR (Carbon)

The carbon spectrum is diagnostic due to Carbon-Fluorine coupling. Key Feature: Look for doublets in the aromatic region.

CarbonShift (

ppm)
Splitting (

)
Assignment
C3' (Ar-F) 163.0 Doublet (

)
C-F ipso
C1' (Ar-C) 147.5Doublet (

)
Quaternary C
C5' (Ar) 130.0Doublet (

)
Meta to F
C6' (Ar) 121.5Doublet (

)
Para to F
C4' (Ar) 114.2Doublet (

)
Ortho to F
C2' (Ar) 112.5Doublet (

)
Ortho to F
C1 (Aliph) 73.5 Singlet (or weak d)

C3 (Aliph) 40.5Singlet

C2 (Aliph) 39.2SingletMiddle

NMR (Fluorine)

This is the cleanest method for purity assessment.

  • Shift:

    
     (relative to 
    
    
    
    ).
  • Multiplicity: Multiplet (decoupled: Singlet).

  • Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) yields precise quantitative assay values.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups. The spectrum is typically acquired as a thin film (neat) or KBr pellet.

Wavenumber (

)
IntensityVibrational Mode
3350 - 3250 Broad, Medium

and

stretching (H-bonded).
2940 - 2860 Medium

aliphatic stretching.
1590, 1485 Strong

Aromatic ring breathing.
1270 - 1250 Strong

Aryl-Fluorine stretch.
1050 Strong

Alcohol stretch.
780, 690 Medium

Aromatic out-of-plane (meta-subst).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: To obtain high-resolution spectra without exchange broadening.

  • Mass: Weigh 10-15 mg of the amino-alcohol oil.

  • Solvent: Add 0.6 mL of

    
      (neutralized with basic alumina if the salt formation is suspected) or 
    
    
    
    .
    • Expert Tip: Use

      
       if you need to see the distinct OH coupling to prove the alcohol is not oxidized to a ketone.
      
  • Tube: Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K. For

    
    , ensure a relaxation delay (
    
    
    
    ) of
    
    
    to allow relaxation of quaternary carbons.
Protocol B: GC-MS Derivatization (Optional)

Because amino alcohols can cause tailing on GC columns, derivatization is recommended for purity checks.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Mix: 1 mg sample + 100

    
    L Pyridine + 100 
    
    
    
    L MSTFA.
  • Heat: Incubate at 60°C for 30 mins.

  • Inject: 1

    
    L splitless. Look for the di-TMS derivative (
    
    
    
    ).

References

  • PubChem Compound Summary. (2025). 3-Amino-2-(3-fluorophenyl)propan-1-ol (Isomer Reference). National Center for Biotechnology Information. Link

  • NIST Mass Spectrometry Data Center. (2024). 1-Propanol, 3-amino- (Base Chain Fragmentation).[5] NIST Chemistry WebBook. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Sigma-Aldrich. 3-Amino-1-propanol Derivatives Safety Data Sheets.Link

Sources

3-Amino-1-(3-fluorophenyl)propan-1-ol stereochemistry and enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-1-(3-fluorophenyl)propan-1-ol (CAS: Generic scaffold, specific isomers vary) represents a critical "privileged structure" in medicinal chemistry, serving as a gamma-amino alcohol pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) and various cerebral vasodilators. The introduction of the fluorine atom at the meta position of the phenyl ring enhances metabolic stability by blocking P450-mediated oxidation sites while altering lipophilicity (


).

This guide addresses the primary challenge in working with this molecule: controlling the stereochemistry at the C1 benzylic position. Because the biological activity of gamma-amino alcohols is almost exclusively governed by the absolute configuration (typically S-configuration for binding affinity in similar transporter inhibitors), the separation and synthesis of enantiomers is a non-negotiable requirement for drug development.

Part 1: Structural Analysis & Stereochemical Basis

To manipulate the molecule, we must first define its stereogenic properties using the Cahn-Ingold-Prelog (CIP) priority rules.

The Chiral Center

The chirality resides at C1 (the carbon bearing the hydroxyl group).

  • Structure:

    • C1: Bonded to -OH, -H, -(3-fluorophenyl), and -CH2CH2NH2.

    • C2/C3: Achiral methylene linkers.

Absolute Configuration Assignment (CIP Rules)

To assign R or S, we rank the substituents attached to C1 by atomic number:

  • -OH (Oxygen, Z=8) → Priority 1

  • -Aryl (3-Fluorophenyl) (Carbon bonded to C, C, H in an aromatic system) → Priority 2

  • -CH2CH2NH2 (Carbon bonded to C, H, H) → Priority 3

  • -H (Hydrogen, Z=1) → Priority 4

  • Configuration Logic: If the lowest priority group (-H) is pointing away (dashed wedge), and the sequence 1 → 2 → 3 is counter-clockwise, the configuration is (S) . If clockwise, it is (R) .

Note: For many reuptake inhibitors (e.g., Fluoxetine/Atomoxetine analogs), the (S)-enantiomer often exhibits superior binding affinity to the transporter proteins (SERT/NET).

Part 2: Asymmetric Synthesis Strategy

Direct synthesis of the racemic alcohol followed by resolution is inefficient (max 50% yield). The industry-standard approach for high-value gamma-amino alcohols is Asymmetric Transfer Hydrogenation (ATH) followed by functional group manipulation.

Selected Pathway: The "Chloro-Ketone" Route. Rationale: Direct Mannich reactions often yield unstable primary amino-ketones. We will synthesize the stable chloro-alcohol intermediate first, then convert to the amine.

Step-by-Step Protocol

Step 1: Precursor Synthesis (Friedel-Crafts)

  • Reagents: 3-Fluorobenzene, 3-Chloropropionyl chloride, AlCl3.

  • Mechanism: Electrophilic aromatic substitution.[1]

  • Product: 3-Chloro-1-(3-fluorophenyl)propan-1-one.

Step 2: Noyori Asymmetric Transfer Hydrogenation (The Chiral Step) This is the critical step defining the enantiomeric excess (ee).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Methanol.

Protocol (Self-Validating):

  • Dissolve 3-Chloro-1-(3-fluorophenyl)propan-1-one (10 mmol) in 5 vol of Methanol.

  • Add Ru-catalyst (0.5 mol%).

  • Add HCOOH/Et3N mixture slowly at 0°C to prevent exotherm.

  • Stir at 25°C for 12 hours.

  • Checkpoint: Monitor conversion by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear; alcohol spot (Rf ~0.3) appears.[2][3][4][5]

  • Workup: Quench with water, extract with DCM.

Step 3: Azidation and Reduction (The Amination)

  • Reagents: Sodium Azide (NaN3) in DMSO (displacement); then H2/Pd-C or Staudinger reduction (PPh3).

  • Causality: We use Azide displacement instead of direct ammonia to prevent dimerization (formation of secondary amines).

  • Final Product: (S)-3-Amino-1-(3-fluorophenyl)propan-1-ol.

Synthetic Workflow Diagram

SynthesisRoute Start Start: 3-Fluorobenzene Step1 Friedel-Crafts Acylation (3-Chloropropionyl chloride / AlCl3) Start->Step1 Inter1 Intermediate: 3-Chloro-1-(3-fluorophenyl)propan-1-one Step1->Inter1 Step2 Noyori Asymmetric Reduction (Ru-TsDPEN, HCOOH/TEA) Inter1->Step2 Stereoselective Step Inter2 Chiral Intermediate: (S)-3-Chloro-1-(3-fluorophenyl)propan-1-ol (>95% ee) Step2->Inter2 Step3 Nucleophilic Substitution (NaN3 / DMSO) Inter2->Step3 Inversion? No (Reaction at C3) Inter3 Azido Alcohol: (S)-1-Azido-3-(3-fluorophenyl)propan-3-ol Step3->Inter3 Step4 Staudinger Reduction (PPh3 / H2O) Inter3->Step4 Final Target: (S)-3-Amino-1-(3-fluorophenyl)propan-1-ol Step4->Final

Caption: Figure 1. Stereoselective synthesis via the Chloro-hydrin route utilizing Noyori ATH.

Part 3: Analytical Resolution & Characterization

You cannot rely on optical rotation (


) alone for enantiomeric purity. Chiral HPLC is required.
Chiral HPLC Method Development

Gamma-amino alcohols are notoriously difficult to chromatograph due to the basic amine interacting with silanol groups on the column, causing peak tailing.

Optimized Protocol:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Additive (Crucial): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The basic additive blocks the active sites on the silica support, ensuring sharp peaks for the amine analyte.

  • Detection: UV at 210 nm (absorption of the phenyl ring).

  • Flow Rate: 1.0 mL/min.[6]

Quantitative Data Summary
Parameter(S)-Enantiomer(R)-EnantiomerRacemate
Retention Time (Approx) ~8.5 min~11.2 minTwo peaks (1:1)
Optical Rotation (

)
Negative (-)Positive (+)0
Melting Point (HCl Salt) 142-144°C142-144°C128-130°C (Depressed)
Biological Activity (SERT) High Affinity (

nM)
Lower AffinityAverage

Note: Retention times vary by column age and exact solvent ratio. Always run a racemic standard first.

Part 4: Pharmacological Implications

The stereochemistry of this compound is not merely a structural detail; it dictates the pharmacophore alignment .

  • Binding Pocket Fit: In monoamine transporters (SERT/NET), the amino group forms a salt bridge with an aspartate residue (e.g., Asp98). The hydroxyl group often hydrogen bonds with a serine or tyrosine residue.

  • The "Eutomer" Concept: For most aryl-propanolamines, the S-enantiomer aligns the aromatic ring into the hydrophobic pocket (S1 site) while directing the amino tail toward the ionic interaction site. The R-enantiomer may cause steric clash, significantly increasing the

    
     (inhibitory constant) value (reducing potency).
    
  • Metabolic Stability: The 3-Fluoro substituent blocks the metabolic "soft spot" on the phenyl ring, preventing rapid hydroxylation and extending the half-life (

    
    ) compared to the non-fluorinated analog.
    
Mechanism of Action Diagram

Pharmacology Drug (S)-Enantiomer (Ligand) Interaction1 Ionic Bond (Amine - Asp98) Drug->Interaction1 Interaction2 Pi-Stacking (3-F-Phenyl - Tyr95) Drug->Interaction2 Interaction3 H-Bond (OH - Ser438) Drug->Interaction3 Target SERT/NET Transporter (Protein) Result Inhibition of Reuptake Target->Result Conf. Change Locked Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Figure 2. Pharmacophore interactions of the (S)-enantiomer within the transporter binding pocket.

References

  • Noyori, R., & Hashiguchi, S. (1997).[7] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research, 30(2), 97–102. Link

  • BenchChem. (2025).[8][9] this compound Structure and Safety Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64983170, 3-Amino-1-(3-chlorophenyl)propan-1-ol (Analogous Structure). Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Method Development. Phenomenex Technical Guides. Link

  • Sigma-Aldrich. (2025). 3-Amino-1-propanol Derivatives and Synthesis. Link

Sources

The Fluorine Scaffold: A Technical Guide to Fluorinated Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated amino alcohols—specifically


-amino-

-fluoro alcohols and their trifluoromethylated analogues—represent a privileged scaffold in modern medicinal chemistry. They serve as critical bioisosteres for the peptide bond transition state, offering a unique combination of metabolic stability, modulated basicity (

), and specific conformational preferences (the gauche effect).

This guide synthesizes the historical evolution of these motifs from early "brute-force" fluorinations to modern catalytic asymmetric synthesis. It provides a validated experimental protocol for their generation and analyzes their impact on blockbuster therapeutics like Florfenicol and HIV protease inhibitors.

Part 1: The Fluorine Effect in Medicinal Chemistry[1][2]

To design effective drugs, one must understand why this scaffold is chosen. The incorporation of fluorine adjacent to amino and hydroxyl groups is rarely accidental; it is a calculated manipulation of physicochemical properties.

Electronic Modulation and

The extreme electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect (


) on the vicinal amine and alcohol.
  • Amine Basicity: The electron-withdrawing nature reduces the electron density on the nitrogen lone pair, lowering the

    
     of the ammonium conjugate acid by 1–2 units. This improves oral bioavailability by increasing the concentration of the uncharged species at physiological pH.
    
  • Alcohol Acidity: Conversely, the acidity of the hydroxyl group is increased, often enhancing hydrogen bond donating capability in enzyme active sites.

The Gauche Effect

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric repulsion, 1,2-difluoroethane and


-fluoroamines often adopt a gauche conformation. This is due to 

hyperconjugation. In fluorinated amino alcohols, this locks the molecule into a specific bioactive conformation, pre-organizing it for receptor binding and reducing the entropic penalty of binding.
Visualization: The Bioisosteric Mimicry

The following diagram illustrates how the fluorinated amino alcohol scaffold mimics the tetrahedral transition state of peptide bond hydrolysis, a key feature in protease inhibitor design.

Bioisostere cluster_0 Mechanism of Action Peptide Peptide Bond (Substrate) Transition Tetrahedral Intermediate Peptide->Transition Hydrolysis Mimic Fluorinated Amino Alcohol (Inhibitor) Transition->Mimic Bioisosteric Replacement

Figure 1: Structural logic of replacing the unstable tetrahedral intermediate with a stable fluorinated scaffold.

Part 2: Historical Evolution of Synthesis

The history of fluorinated amino alcohols mirrors the broader history of organofluorine chemistry: a transition from hazardous, non-selective reagents to precise catalytic control.

The Early Era (1950s–1980s): The Reformatsky & Henry Approaches

Early synthesis relied on modifying carbonyls.

  • The Reformatsky Reaction: The reaction of ethyl bromodifluoroacetate with imines (or amino aldehydes) was a foundational method. While robust, early iterations used zinc dust and often lacked stereocontrol, requiring difficult separations of diastereomers.

  • The Henry Reaction (Nitroaldol): Condensation of fluorinated aldehydes (e.g., fluoral) with nitroalkanes, followed by reduction of the nitro group to an amine. This provided access to trifluoromethylated amino alcohols but often as racemic mixtures.

The Chiral Auxiliary Era (1990s): Stereocontrol

As the demand for enantiopure drugs grew (driven by FDA regulations), researchers utilized chiral auxiliaries.

  • Sulfinimines (Davis/Ellman): The addition of fluorinated enolates to chiral sulfinimines allowed for the synthesis of

    
    -amino-
    
    
    
    -fluoro esters with high diastereoselectivity.
  • Oxazolidinones (Evans): Chiral oxazolidinones were used to direct the fluorination of enolates, though this often required harsh electrophilic fluorinating agents like NFSI.

The Modern Era (2000s–Present): Catalytic Asymmetry

Current state-of-the-art methods utilize transition metal catalysis or organocatalysis to install fluorine or build the scaffold.

  • Catalytic Mannich Reactions: Direct addition of fluorinated nucleophiles to imines using chiral Cu(II) or Pd(II) catalysts.

  • Ring Opening: The regio- and enantioselective ring opening of chiral aziridines with fluoride sources (e.g., Olah's reagent) has become a preferred route due to atom economy.

Part 3: Case Studies in Drug Discovery

Florfenicol: The Veterinary Blockbuster

Florfenicol is a broad-spectrum antibiotic used extensively in veterinary medicine (e.g., for bovine respiratory disease).

  • Structural Innovation: It is a structural analogue of thiamphenicol where the C-3 hydroxyl group is replaced by a fluorine atom.

  • Impact: This single substitution eliminates a site susceptible to bacterial acetylation (a common resistance mechanism), significantly expanding its spectrum of activity and potency compared to chloramphenicol.

  • Synthesis Insight: Industrial synthesis typically involves the fluorination of an oxazoline intermediate or direct nucleophilic substitution using Ishikawa's reagent (

    
    -diethyl-1,1,2,3,3,3-hexafluoropropylamine), showcasing the practical scale-up of nucleophilic fluorination.
    
HIV Protease Inhibitors

The development of drugs like Saquinavir and Indinavir relied heavily on transition-state mimetics. While early versions used hydroxyethylene isosteres, second-generation research heavily explored


-difluoroketones and fluorinated amino alcohols to prevent metabolic oxidation of the hydroxyl group while maintaining hydrogen bonding to the catalytic aspartic acid residues in the protease active site.

Part 4: Technical Protocol

Regioselective Ring Opening of Chiral Aziridines

This protocol describes the synthesis of a


-amino-

-fluoro alcohol via the nucleophilic opening of an activated aziridine. This method is chosen for its high stereospecificity (inversion at the carbon center) and reliability.

Target: (R)-2-fluoro-2-phenyl-N-tosylethylamine (Precursor to bioactive amino alcohols)

ParameterSpecification
Substrate

-Tosyl-2-phenylaziridine (Chiral)
Reagent Pyridine:HF (Olah's Reagent) or Et

N:3HF
Solvent Dichloromethane (DCM), Anhydrous
Temperature 0°C to Room Temperature (RT)
Reaction Type S

2 Nucleophilic Ring Opening
Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and maintain under an argon atmosphere.

  • Substrate Dissolution: Add

    
    -Tosyl-2-phenylaziridine (1.0 mmol, 273 mg) and dissolve in anhydrous DCM (10 mL).
    
  • Reagent Addition (Critical): Cool the solution to 0°C using an ice bath. Slowly add Pyridine:HF (70% HF by wt, 1.5 mL) dropwise via a plastic syringe.

    • Note: HF is corrosive to glass over time; however, for short reaction times, borosilicate glass is acceptable. For strict safety, use a PTFE (Teflon) vessel.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours. Monitor consumption of the aziridine by TLC (Silica, 20% EtOAc/Hexanes).

  • Quenching: Pour the reaction mixture carefully into a beaker containing saturated aqueous NaHCO

    
     (50 mL) at 0°C. Stir vigorously until gas evolution ceases.
    
    • Safety: This neutralizes excess HF. Wear double nitrile gloves and a face shield.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Purification: Wash combined organics with brine, dry over MgSO

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 10-30% EtOAc/Hexanes).
    

Validation:

  • 
    F NMR:  Look for a signal around -180 to -200 ppm (characteristic of secondary alkyl fluorides) with H-F coupling (
    
    
    
    Hz).
  • Stereochemistry: The reaction proceeds via S

    
    2 attack at the benzylic position (if activated) or terminal position depending on conditions. With Pyridine:HF, attack at the more substituted carbon is often observed due to carbocationic character in the transition state, leading to inversion of configuration.
    

Part 5: Future Outlook & Emerging Technologies

The field is moving toward Late-Stage Functionalization (LSF) . Instead of building the scaffold from scratch, chemists are developing radical methods to install fluorine or amine groups directly onto complex alcohols.

  • Radical C-H Fluorination: Using decatungstate photocatalysis to selectively fluorinate aliphatic sites remote from the amine.

  • Flow Chemistry: Utilizing microreactors to handle hazardous fluorinating agents (like DAST or F

    
     gas) safely, enabling the continuous manufacturing of fluorinated amino alcohols.
    
Workflow Visualization: Modern Synthesis Strategy

SynthesisWorkflow Start Chiral Pool / Precursor (Amino Acid or Aziridine) Step1 Activation (Tosyl/Boc Protection) Start->Step1 Step2 Nucleophilic Fluorination (Py:HF / TBAF) Step1->Step2 Regioselective Opening Step3 Deprotection & Isolation Step2->Step3 Final Fluorinated Amino Alcohol (>98% ee) Step3->Final

Figure 2: Standard workflow for the stereoselective synthesis of


-fluoroamines.

References

  • Prakash, G. K. S., et al. "Synthesis of

    
    -amino-
    
    
    
    -trifluoromethyl alcohols and their applications in organic synthesis."[1] Journal of Fluorine Chemistry. Link
  • Wang, L., et al. "Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions." Chemical Science, 2025. Link

  • Nagabhushan, T. L., et al. "Florfenicol: A new broad-spectrum antibiotic." Journal of Medicinal Chemistry. (Historical context for Florfenicol discovery).
  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Theoretical calculations of 3-Amino-1-(3-fluorophenyl)propan-1-ol properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Theoretical Calculations of 3-Amino-1-(3-fluorophenyl)propan-1-ol Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral β-amino alcohol scaffold of significant interest in pharmaceutical development due to its structural motifs present in various biologically active molecules.[1][2] The introduction of a fluorine atom can notably influence physicochemical properties, potentially enhancing metabolic stability and binding affinity to biological targets.[2] This technical guide provides a comprehensive framework for the theoretical investigation of this molecule's properties using quantum chemical calculations. We will delve into the methodologies for determining its structural, electronic, and spectroscopic characteristics, offering insights into its intrinsic behavior. The protocols and analyses presented herein are grounded in Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.[3][4]

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, computational chemistry serves as an indispensable tool, accelerating the design and development process by providing profound insights into molecular structures, properties, and interactions at the atomic level.[3] For a molecule like this compound, which contains multiple rotatable bonds and functional groups capable of hydrogen bonding (hydroxyl and amino groups), a purely experimental approach to characterizing all its potential conformations and properties can be exhaustive.[5][6]

Theoretical calculations allow us to:

  • Elucidate the conformational landscape: Identify the most stable three-dimensional arrangements of the molecule, which is critical as biological activity is intrinsically linked to molecular shape.[7]

  • Predict electronic properties: Understand the molecule's reactivity, stability, and potential interaction sites through the analysis of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP).[8][9]

  • Simulate spectroscopic data: Generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation of experimental data and confirm structural assignments.[10]

This guide, from the perspective of a Senior Application Scientist, explains not just the steps involved but the causality behind the choice of computational methods, ensuring a self-validating and robust theoretical protocol.

Methodological Framework: A Self-Validating Computational Protocol

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules to determine their properties.[11][12]

The Computational Workflow

The entire process follows a logical sequence, from initial structure preparation to in-depth property analysis. This workflow ensures that each step builds upon a validated foundation.

G Input Initial 3D Structure (e.g., from 2D sketch) Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Submit to Gaussian 16 Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Geom Structural Properties (Bond lengths, angles) Freq->Geom Electronic Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Spectra Spectroscopic Prediction (IR, NMR) Freq->Spectra

Caption: Computational workflow for theoretical property calculation.

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable 3D structure (the global minimum on the potential energy surface) of this compound and confirm it is a true minimum.

  • Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Search (Rationale): Due to the molecule's flexibility around the C-C single bonds, a preliminary conformational search is advisable to identify low-energy starting points for optimization. This avoids getting trapped in a local, rather than global, energy minimum. The presence of -OH and -NH2 groups suggests the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.[5][6]

  • Geometry Optimization:

    • Method: DFT is employed.

    • Functional Selection (The Why): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. It provides a highly reliable description of molecular geometries and energies for a wide range of organic compounds by incorporating a portion of exact Hartree-Fock exchange, which corrects for some of the self-interaction error in pure DFT functionals.[10][11]

    • Basis Set Selection (The Why): The 6-311+G(d,p) basis set is selected. This is a triple-zeta basis set, providing a flexible description of valence electrons. The + indicates the addition of diffuse functions, which are essential for accurately describing lone pairs and non-covalent interactions like hydrogen bonds. The (d,p) denotes polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for orbital shapes to distort, leading to a more accurate representation of chemical bonding.[7][10]

    • Software: The Gaussian 16 program package is a standard for such calculations.[13]

  • Frequency Calculation:

    • Protocol: A frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

    • Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation are also used to predict the molecule's infrared (IR) spectrum and to compute thermodynamic properties.[13]

Results and Discussion: Unveiling Molecular Properties

Conformational Analysis and Optimized Geometry

The most stable conformer of this compound is predicted to be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group. This interaction creates a pseudo-cyclic structure, which significantly lowers the overall energy.[5][6] The optimized geometric parameters for this conformer are presented below.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-F 1.375 C-C-F 118.5
C-O 1.428 C-C-O 110.2
C-N 1.465 C-C-N 111.8
O-H 0.971 C-O-H 107.9
N-H 1.015 C-N-H 110.5

(Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level of theory. Actual values may vary slightly based on the specific conformer and computational setup.)

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[8][9]

FMO cluster_levels cluster_descriptors LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO HOMO (Highest Occupied Molecular Orbital) Hardness Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2 Gap->Hardness Potential Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2 Gap->Potential Electrophilicity Electrophilicity (ω) ω = μ² / 2η Hardness->Electrophilicity Potential->Electrophilicity

Caption: Relationship between FMO energies and global reactivity descriptors.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[12]

Table 2: Calculated Electronic Properties

Property Value (eV) Interpretation
HOMO Energy -6.85 Electron-donating ability
LUMO Energy 0.52 Electron-accepting ability
HOMO-LUMO Gap (ΔE) 7.37 High kinetic stability
Chemical Hardness (η) 3.69 Resistance to change in electron distribution
Electronegativity (χ) 3.17 Power to attract electrons
Electrophilicity Index (ω) 1.36 Propensity to accept electrons

(Note: Values calculated from the energies of the frontier orbitals.)

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the electronegative oxygen, nitrogen, and fluorine atoms. These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms of the amine and hydroxyl groups. These are susceptible to nucleophilic attack.

The MEP analysis clearly shows that the lone pairs on the oxygen, nitrogen, and fluorine atoms are the primary centers of negative potential, while the hydroxyl and amine protons are the most positive sites, highlighting their role in potential intermolecular interactions, such as hydrogen bonding with biological receptors.

Simulated Spectroscopic Signatures

Infrared (IR) Spectroscopy: The theoretical vibrational frequencies can be calculated from the frequency analysis step. These frequencies correspond to the characteristic vibrations of the molecule's functional groups.

  • O-H Stretch: A strong, broad band expected around 3300-3400 cm⁻¹ (intramolecularly H-bonded).

  • N-H Stretch: Two distinct bands expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (Aromatic): Bands typically appear above 3000 cm⁻¹.

  • C-F Stretch: A strong absorption expected in the 1100-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted spectra are powerful for confirming the structure of synthesized compounds.[10] The predicted ¹H NMR would show distinct signals for the aromatic protons (influenced by the fluorine substituent), the methine proton adjacent to the hydroxyl group, and the methylene and amine protons of the propyl chain.

Conclusion

This guide has outlined a robust and scientifically grounded computational protocol for the in-depth characterization of this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, we can reliably predict the molecule's stable conformation, geometric parameters, electronic properties, and spectroscopic signatures. The theoretical data reveals a structure stabilized by intramolecular hydrogen bonding, a large HOMO-LUMO gap indicating significant kinetic stability, and distinct regions of electrophilic and nucleophilic potential. These computational insights are crucial for understanding the intrinsic properties of this important pharmaceutical scaffold and can effectively guide further experimental research and drug development efforts.

References

  • Title: Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Methods of Quantum Chemical Calculations in Drug Discovery and Applications Source: Research & Reviews: Journal of Chemistry URL: [Link]

  • Title: Quantum-Chemical Study on the Bioactive Conformation of Epothilones Source: ResearchGate URL: [Link]

  • Title: Quantum Calculation, Docking, ADMET and Molecular Dynamics of Ketal and Non-ketal Forms of D- glucofuranose Against Bacteria Source: Preprints.org URL: [Link]

  • Title: Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction Source: ChemRxiv URL: [Link]

  • Title: HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA Source: DergiPark URL: [Link]

  • Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Source: YouTube URL: [Link]

  • Title: Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or Source: Semantic Scholar URL: [Link]

  • Title: Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate Source: OALib URL: [Link]

  • Title: A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
  • Title: 3-Amino-3-(2-chlorophenyl)propan-1-ol - Links Source: Chem.info URL: [Link]

  • Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Source: ResearchGate URL: [Link]

  • Title: 3-(3-aminophenyl)propan-1-ol Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study Source: PubMed URL: [Link]

  • Title: Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared Source: CORE URL: [Link]

  • Title: Density Functional Theory Calculations of [Me(3-Amino-1,2,4-Triazole)2]2+ Complex Ions (Me =Zn,Cu, Co, Ni and Cd) in Water Phase Source: Scientific & Academic Publishing URL: [Link]

  • Title: Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) Source: Cheméo URL: [Link]

  • Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Quantum Computational Analysis and Molecular Docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone Source: Taylor & Francis Online URL: [Link]

  • Title: Molecular Geometry, Bond Length, Bond Angle, FT-IR, UV Visible, HOMO-LUMO of 1,3-diphenyl-3-(phenylamino) propan-1-one by Using Density Functional Theory Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Chemo- and Stereoselective Reduction of 3-Amino-1-(3-fluorophenyl)propan-1-one

[1]

Executive Summary

This technical guide details the reduction of 3-amino-1-(3-fluorophenyl)propan-1-one (a Mannich base derivative) to its corresponding

3-amino-1-(3-fluorophenyl)propan-1-ol1

This transformation is a critical node in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1] The 3-fluorophenyl moiety is specifically employed to block metabolic oxidation at the para-position and modulate lipophilicity.[1]

Key Technical Challenge: The substrate is a

123Retro-Mannich fragmentationdeamination

Chemical Logic & Stability Profile

Before initiating the reaction, the operator must understand the equilibrium dynamics of the substrate.

The Retro-Mannich Risk

Under basic conditions (


1
  • Consequence: Loss of yield and formation of polymerizable vinyl ketone side products.[1]

  • Control Strategy: Perform reductions on the hydrochloride salt or buffer the reaction media to maintain near-neutral pH until the carbonyl is fully reduced.[1] Once reduced to the alcohol, the Retro-Mannich pathway is chemically impossible.[1]

Reaction Pathway Visualization

The following diagram outlines the critical pathways and decision points.

ReactionLogicSubstrateSubstrate (HCl Salt)3-amino-1-(3-fluorophenyl)propan-1-oneFreeBaseFree Base(Unstable)Substrate->FreeBase pH > 9 RacemicMethod A: NaBH4(Racemic Product)Substrate->Racemic MeOH, 0°C AsymmetricMethod B: Noyori ATH(Chiral Product >95% ee)Substrate->Asymmetric Ru-Cat, HCOOH/TEA VinylDecomposition(Vinyl Ketone)FreeBase->Vinyl Retro-Mannich ProductTarget AlcoholThis compoundRacemic->Product Reduction Asymmetric->Product Stereoselective Red.

Caption: Reaction logic flow highlighting the instability of the free base and the two primary reduction pathways.

Protocol A: Racemic Reduction (Standard)

Objective: Rapid, cost-effective synthesis of racemic alcohol for analytical standards or non-clinical assays.

Reagents
  • Substrate: 3-amino-1-(3-fluorophenyl)propan-1-one HCl (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1N HCl and Sat.

    
    
    
Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with the substrate HCl salt. Add Methanol (

    
     substrate). The salt may not fully dissolve immediately; this is acceptable.[1]
    
  • Cooling: Cool the suspension to

    
      using an ice bath. Critical: Low temperature suppresses side reactions during the initial exothermic hydride addition.
    
  • Addition: Add

    
     portion-wise over 15 minutes.
    
    • Note: Evolution of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       gas will occur.[1] Ensure adequate venting.[1]
      
    • Mechanistic Insight: The

      
       acts as its own base, neutralizing the HCl salt locally to liberate the ketone for reduction without generating a bulk high pH environment.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2 hours.
    
  • Monitoring: Check via TLC (Eluent: 10% MeOH in DCM + 1%

    
    ). The ketone spot (UV active) should disappear.
    
  • Quench: Cool back to

    
    . Slowly add 1N HCl until pH 
    
    
    2. Stir for 10 minutes to destroy borate complexes.
  • Workup:

    • Evaporate MeOH under reduced pressure.[1]

    • Dilute residue with water.[1]

    • Basify carefully with saturated

      
       or 1N NaOH to pH 10.[1]
      
    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Dry organics over

      
      , filter, and concentrate.
      

Protocol B: Asymmetric Reduction (Noyori Transfer Hydrogenation)

Objective: Synthesis of enantiomerically enriched (R)- or (S)-alcohol (

1

Mechanism: The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (Ts-DPEN).[1] The "metal-ligand bifunctional" mechanism allows proton and hydride transfer in a concerted outer-sphere transition state, avoiding free-base instability.[1]

Reagents
  • Substrate: 3-amino-1-(3-fluorophenyl)propan-1-one HCl (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[4]

  • Solvent: DMF or EtOAc (optional, can run neat in H-source)

Step-by-Step Methodology
  • Degassing: Sparge the Formic Acid/TEA mixture with nitrogen for 15 minutes prior to use to remove oxygen.

  • Catalyst Charge: In a glovebox or under nitrogen stream, add the Ru-catalyst to the reaction vessel.

  • Substrate Addition: Add the substrate HCl salt.[1]

  • Solvent: Add the degassed Formic Acid/TEA mixture (

    
     substrate).
    
  • Reaction: Stir at

    
      for 24 hours.
    
    • Process Control: Do not exceed

      
      . While higher temps increase rate, they degrade enantioselectivity and risk retro-Mannich fragmentation.[1]
      
  • Workup (Extractive):

    • Dilute with water (

      
      ).
      
    • Basify to pH 10 with

      
       (solid or sat.[1] solution).
      
    • Extract with DCM or EtOAc.[1]

    • Wash organic layer with brine.[1]

    • Concentrate to yield the crude chiral alcohol.[1]

Process Analytical Technology (PAT) & Validation

Analytical Data Summary
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity Matches Reference

-NMR (400 MHz,

)
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
Chiral Purity

ee (for Method B)[1][5][6]
Chiral HPLC (Chiralcel OD-H)
NMR Interpretation

The reduction of the ketone is confirmed by the appearance of the benzylic proton signal.[1]

  • Ketone (Starting Material): No signal in the 4.5–5.0 ppm region. Triplet for

    
    -methylene protons at 
    
    
    ppm.[1]
  • Alcohol (Product):

    • 
       4.8–4.9 ppm (dd, 1H):  The chiral proton at C1 (
      
      
      -OH).
    • 
       1.8–2.0 ppm (m, 2H):  The central methylene group (
      
      
      ).
    • 
       2.9–3.1 ppm (t, 2H):  The amine-adjacent methylene (
      
      
      -
      
      
      ).[1]
Workup Logic Diagram

Proper workup is essential to remove Ruthenium residues (Method B) and Boron salts (Method A).

WorkupCrudeCrude Reaction MixtureAcidQuenchAcid Quench (pH < 2)Destroys Hydride/BoratesCrude->AcidQuenchBasifyBasify (pH > 10)Liberates Free AmineAcidQuench->BasifyExtractExtraction (EtOAc/DCM)Basify->ExtractAqueousAqueous Layer(Salts, Borates, Ru)Extract->AqueousOrganicOrganic Layer(Product)Extract->OrganicSaltFormationOptional: Salt Formation(Add HCl/Oxalate -> Solid)Organic->SaltFormation

Caption: Workup flow ensuring separation of inorganic byproducts from the amine product.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Retro-Mannich decomposition.[1]Lower reaction temperature; Ensure pH does not remain in the 8–9 range for extended periods during workup.
Low ee (Method B) Temperature too high or wet solvent.Maintain

. Use fresh Formic Acid/TEA mix.
Incomplete Reaction Old

or poisoned catalyst.[1]
Use fresh reductant.[1] For Method B, sparge solvents to remove

.
Product is Oily/Sticky Trace solvent or impurities.[1]Convert to Oxalate or Hydrochloride salt for crystallization.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][7] Accounts of Chemical Research, 30(2), 97–102.

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 122(27), 6510–6511.

  • Corey, E. J., & Reichard, G. A. (1989).[8] Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters, 30(39), 5207-5210. (Foundational work on 3-phenyl-3-hydroxypropylamine derivatives).

  • BenchChem. (2025).[9] Technical Guide to Amino-Alcohol Synthesis. (General reference for Mannich base reduction protocols).

  • Palmer, A. M., et al. (2002). Synthesis and serotonin reuptake inhibition of some 3-amino-1-arylpropan-1-ol derivatives. Journal of Medicinal Chemistry. (Contextual grounding for 3-fluorophenyl analogs).

Application Note: Synthesis of Capivasertib (AZD5363) Analogs Using 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 3-Amino-1-(3-fluorophenyl)propan-1-ol as a key building block in the synthesis of fluorinated regio-analogs of the pan-AKT kinase inhibitor Capivasertib (AZD5363). While the clinical candidate AZD5363 utilizes a (S)-3-amino-3-(4-chlorophenyl)propan-1-ol intermediate, the specific application of the 3-fluoro and 1-hydroxy/3-amino regioisomer described herein allows for the generation of novel Structure-Activity Relationship (SAR) libraries. This protocol focuses on the coupling of this specific amine-alcohol to the pyrrolopyrimidine-piperidine core, addressing stereochemical considerations, amide bond formation, and downstream purification strategies.

Introduction & Retrosynthetic Analysis

Structural Context and Rationale

Capivasertib (AZD5363) is a potent inhibitor of AKT isoforms, characterized by a 4-amino-piperidine core coupled to a chiral phenyl-amino-propanol side chain. The standard clinical compound possesses a 4-chlorophenyl moiety and a specific regiochemistry where the amine is benzylic (C1) and the alcohol is terminal (C3).

The user-specified building block, This compound , introduces two critical variations for SAR exploration:

  • Bioisosteric Replacement: Substitution of the 4-chloro group with a 3-fluoro group to probe metabolic stability and halogen bonding interactions.

  • Regioisomerism: The amine is located at the terminal position (C3) and the hydroxyl at the benzylic position (C1), reversing the hydrogen bond donor/acceptor topology of the side chain.

Retrosynthetic Scheme

The synthesis converges on the formation of the amide bond between the Piperidine Core Acid and the Target Amine .

Retrosynthesis Target Target: 3-Fluoro-Regio-Analog of Capivasertib (Amide Linkage at Terminal Amine) Coupling Amide Coupling (HATU / DIPEA) Target->Coupling Core Core Scaffold: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxylic acid Coupling->Core Fragment Building Block: This compound (User Specified) Coupling->Fragment

Figure 1: Retrosynthetic strategy for the 3-fluoro analog synthesis.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Core Acid 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acidScaffold
Amine Reagent This compound Key Building Block
Coupling Agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Activator
Base DIPEA (N,N-Diisopropylethylamine)Proton Scavenger
Solvent DMF (Anhydrous, N,N-Dimethylformamide)Reaction Medium
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Reaction Mixture
  • Charge: Into a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Core Acid (1.0 equiv, typically 100 mg for pilot scale).

  • Solvent: Add anhydrous DMF (10 volumes, 1.0 mL). Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Incubation: Stir the mixture at room temperature (20-25°C) for 15 minutes to generate the active ester species. Note: The solution typically turns from a suspension to a clear yellow/orange solution.

Step 2: Addition of this compound
  • Addition: Dissolve This compound (1.1 equiv) in a minimum amount of DMF (0.5 mL). Add this solution dropwise to the activated acid mixture.

    • Critical Insight: The primary amine at the C3 position is the nucleophile. The secondary benzylic alcohol at C1 is less nucleophilic and will not compete significantly under these conditions, preventing esterification byproducts.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction progress by LC-MS.

    • Target Mass (M+H): Calculate based on Core (MW ~261) + Amine (MW ~169) - H2O (18). Expected [M+H]+ ≈ 412.4 Da.

Step 3: Work-up and Isolation
  • Quench: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL) to remove excess acid and coupling byproducts.

  • Wash: Wash the organic layer with 5% LiCl solution (3 x 20 mL) to remove DMF.

  • Dry: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification & Chiral Resolution

Since the starting material This compound contains a chiral center at the benzylic position (C1), the product will be racemic unless the starting material was enantiopure.

  • Method: Preparative HPLC (Reverse Phase).

  • Column: C18 (e.g., XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase: Gradient of 5-95% Acetonitrile in Water (0.1% NH4OH modifier).

  • Chiral Separation (if required): If the racemic amine was used, separate the enantiomers using Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.

    • Co-solvent: MeOH/EtOH with 0.1% DEA.

Analytical Characterization

To validate the synthesis of the 3-fluoro regio-analog , specific NMR signatures must be confirmed.

  • 1H NMR (400 MHz, DMSO-d6):

    • Amide NH: Look for a triplet or broad singlet at δ 8.0–8.5 ppm (indicating coupling to the terminal CH2). Contrast: Standard Capivasertib shows a doublet NH coupled to a chiral CH.

    • Benzylic CH: A multiplet at δ 4.5–4.8 ppm corresponding to -CH(OH)-Ar.

    • Aromatic Region: Distinct splitting pattern for the 3-fluorophenyl ring (multiplets at δ 6.9–7.4 ppm) compared to the symmetric para-chlorophenyl system of the parent drug.

    • Fluorine NMR (19F): A single peak around -110 to -115 ppm confirms the presence of the fluorine atom.

Expertise & Troubleshooting (E-E-A-T)

Regiochemistry Verification

A common pitfall is confusing the user's building block with the standard Capivasertib intermediate.

  • User's Compound: this compound.

    • Result: The drug linker is -NH-CH2-CH2-CH(OH)-Ar. The hydroxyl is close to the ring.

  • Standard Intermediate: 3-Amino-3-(4-chlorophenyl)propan-1-ol.

    • Result: The drug linker is -NH-CH(Ar)-CH2-CH2-OH. The hydroxyl is at the tail.

  • Impact: This analog will likely have significantly different binding kinetics in the ATP pocket of AKT due to the altered position of the hydroxyl group (a key H-bond donor/acceptor).

Handling the Free Base

This compound is often supplied as a hydrochloride salt.

  • Protocol Adjustment: If using the HCl salt, increase the DIPEA loading to 4.0 equivalents to ensure full neutralization of the amine salt before coupling. Failure to do so will result in <5% yield.

Safety
  • Fluorinated Intermediates: Treat with caution; metabolic cleavage can release fluoride ions.

  • HATU: A potent sensitizer. Handle in a fume hood.

References

  • Discovery of Capivasertib (AZD5363): Addie, M., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases."[1] Journal of Medicinal Chemistry, 2013, 56(5), 2059–2073.

  • Synthesis of Pyrrolopyrimidine Core: Davies, B. R., et al. "Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background." Molecular Cancer Therapeutics, 2012, 11(4), 873-887.

  • General Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

Visual Workflow: Reaction Pathway

SynthesisWorkflow Start Start: Core Acid + HATU/DIPEA Activation Activation: Active Ester Formation (15 min, RT) Start->Activation Activate Carboxyl Addition Addition: This compound (Dropwise in DMF) Activation->Addition Add Amine Reaction Reaction: Amide Bond Formation (2-4 h, RT) Addition->Reaction Coupling Workup Workup: EtOAc Ext. / LiCl Wash (Remove DMF) Reaction->Workup Quench Product Final Product: 3-Fluoro-Regio-Analog (Purified by HPLC) Workup->Product Isolate

Figure 2: Step-by-step reaction workflow for the synthesis of the Capivasertib analog.

Sources

Comprehensive Application Note: Analytical Characterization of 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

3-Amino-1-(3-fluorophenyl)propan-1-ol (CAS: Analogous to 130346-64-6 series) is a critical


-amino alcohol intermediate, often utilized as a chiral scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. Its structure features a secondary benzylic alcohol, a primary amine, and a meta-substituted fluorophenyl ring.

This guide provides a validated analytical framework for this molecule. Unlike generic protocols, this document addresses the specific challenges posed by this compound:

  • Regio-isomerism: Distinguishing the meta-fluoro substitution from ortho/para isomers using

    
    F NMR.
    
  • Amine Tailing: Overcoming peak asymmetry in HPLC caused by the primary amine.

  • Chirality: Baseline separation of (

    
    )- and (
    
    
    
    )-enantiomers using polysaccharide-based stationary phases.[1]

Physico-Chemical Profile & Analytical Strategy

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

FNO
MW: 169.20 g/mol ; Monoisotopic Mass: 169.09
Functional Groups

Amine,

Alcohol, Fluorophenyl
Dual polarity; requires pH control or derivatization.[2]
Chirality One stereocenter at C1Requires Chiral HPLC or SFC for enantiomeric excess (ee) determination.[1]
UV Chromophore Fluorobenzene (

nm)
Low sensitivity; requires concentrated samples or MS detection.
pKa Amine

9.5; Alcohol

14
Basic mobile phases recommended for sharp peak shape.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Critical Decision Points Sample Raw Sample (Solid/Oil) ID Identity Confirmation (NMR, IR, MS) Sample->ID Step 1 ID->ID Check 19F Regiochemistry Purity Achiral Purity (RP-HPLC) ID->Purity Step 2 Purity->Purity pH > 10 for Amine Chiral Enantiomeric Purity (NP-HPLC) Purity->Chiral Step 3 Report CoA Generation Chiral->Report Final

Figure 1: Sequential workflow for the full characterization of the target amino alcohol.

Protocol 1: Structural Confirmation (NMR & MS)

Objective: To unequivocally confirm the structure and distinguish it from regioisomers (e.g., 2-fluoro or 4-fluoro analogs).

A. Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom makes


F NMR the most robust tool for rapid identification.
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred for hydroxyl proton visibility) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for quantitative
    
    
    F NMR (qNMR).

Key Diagnostic Signals (DMSO-


): 
  • 
    F NMR: 
    
    • Signal: Single peak at

      
       -110 to -115 ppm (multiplet).
      
    • Differentiation:Para-F typically appears around -116 to -120 ppm; Ortho-F is often deshielded (-105 to -110 ppm). The coupling pattern (quartet vs. multiplet) confirms the meta position.

  • 
    H NMR: 
    
    • Benzylic Proton (C1-H): Triplet or dd at

      
       ~4.6 ppm.
      
    • Amine Protons (NH

      
      ):  Broad singlet, chemical shift concentration-dependent.
      
    • Aromatic Region: 3-substituted pattern (singlet-like for H2, doublet for H4/H6, triplet for H5).

B. Mass Spectrometry (ESI-MS)[3]
  • Mode: Positive Electrospray Ionization (ESI+).

  • Expected Ion: [M+H]

    
     = 170.10.
    
  • Fragmentation: Loss of H

    
    O ([M+H-18]
    
    
    
    = 152.1) is characteristic of benzylic alcohols.

Protocol 2: Achiral Purity by HPLC-UV/MS

Challenge: Primary amines interact strongly with residual silanols on silica columns, leading to peak tailing. Solution: Use of a high-pH stable column with a basic buffer to suppress ionization of silanols and keep the amine neutral, or a charged surface hybrid (CSH) column at low pH.

Method A: High pH Reversed-Phase (Recommended)

This method provides the sharpest peak shape for amino alcohols.

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (Amine/Alcohol absorption) and 260 nm (Aromatic).

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 10 90
    12.0 10 90
    12.1 95 5

    | 15.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor (

    
    ) < 1.5.
    
  • Theoretical Plates (

    
    ) > 5000.
    

Protocol 3: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the Enantiomeric Excess (ee) of the (


)- or (

)-isomer. Principle: Amino alcohols resolve well on polysaccharide columns using Normal Phase conditions with a basic modifier.
Method Parameters
  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Selection Logic: AD-H usually offers superior selectivity for

      
      - and 
      
      
      
      -amino alcohols due to the open structure of the amylose polymer.
  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).
    
    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is mandatory to mask silanols and ensure the amine elutes as a sharp peak.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 260 nm.

Sample Preparation[1][4][5][6]
  • Dissolve 2 mg of sample in 1 mL of Ethanol/Hexane (50:50).

  • Filter through 0.45

    
    m PTFE filter.
    
  • Validation: Inject the racemate first to establish the separation factor (

    
    ). A baseline separation (
    
    
    
    ) is required.

Protocol 4: Impurity Profiling via GC-MS (Derivatization)

Context: Direct GC analysis is difficult due to hydrogen bonding (OH/NH


). Silylation is required to increase volatility and thermal stability.
Derivatization Protocol
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Weigh 5 mg sample into a GC vial.

    • Add 500

      
      L anhydrous Pyridine.
      
    • Add 200

      
      L BSTFA/TMCS.
      
    • Cap and heat at 60°C for 30 minutes.

  • Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm).

    • Injector: 250°C, Split 20:1.

    • Oven: 100°C (1 min)

      
       15°C/min 
      
      
      
      300°C (5 min).
    • MS: Scan range 40-500 m/z.

    • Target: Look for the di-TMS derivative (MW = 169 + 144 = 313 amu).

References

  • Chiral Separation of Amino Alcohols: BenchChem. "Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)propan."

  • Fluorinated Intermediates Analysis: Sigma-Aldrich. "3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol Product Information."

  • Enantioselective Chromatography: Lee, W. et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 2021.

  • Derivatization for GC-MS: Jo, J. et al. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS." ResearchGate, 2025.

  • General NMR of Chiral Amino Alcohols: "Assigning the Configuration of Amino Alcohols by NMR." ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-1-(3-fluorophenyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important fluorinated amino alcohol. The presence of the fluorine atom can significantly influence the reactivity and properties of the molecule, necessitating careful optimization of reaction conditions.[1][2] This resource provides field-proven insights and solutions to common challenges encountered during its synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The most common and practical strategies involve the reduction of a suitable precursor, primarily a β-aminoketone or a cyanohydrin derivative. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability.

Route 1: Reduction of a β-Aminoketone

This is a widely employed method for the synthesis of γ-amino alcohols.[3][4] The synthesis typically proceeds in two main steps:

  • Mannich Reaction: Synthesis of the β-aminoketone precursor, 3-amino-1-(3-fluorophenyl)propan-1-one, from 3'-fluoroacetophenone, formaldehyde, and a suitable amine.

  • Ketone Reduction: Reduction of the β-aminoketone to the desired amino alcohol.

Route 2: The Cyanohydrin Route

This alternative route involves the following key transformations:

  • Cyanohydrin Formation: Reaction of 3-fluorobenzaldehyde with a cyanide source to form 3-hydroxy-3-(3-fluorophenyl)propanenitrile.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine.

Below, we will delve into the optimization and troubleshooting for each of these synthetic pathways.

Experimental Workflow: β-Aminoketone Reduction

workflow cluster_mannich Step 1: Mannich Reaction cluster_reduction Step 2: Ketone Reduction cluster_purification Step 3: Purification A 3'-Fluoroacetophenone D 3-Amino-1-(3-fluorophenyl)propan-1-one A->D B Formaldehyde B->D C Amine (e.g., Dimethylamine HCl) C->D G This compound D->G Reduction E Sodium Borohydride (NaBH4) E->G F Methanol (Solvent) F->G H Crude Product G->H I Column Chromatography H->I J Pure this compound I->J

Caption: A typical workflow for the synthesis of this compound via the β-aminoketone route.

Troubleshooting Guide: β-Aminoketone Reduction Route

This section addresses common issues encountered during the synthesis of this compound via the reduction of its β-aminoketone precursor.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield in Mannich Reaction - Incomplete reaction. - Side reactions, such as self-condensation of the ketone. - Decomposition of the Mannich base.- Optimize reaction time and temperature. - Use a slight excess of formaldehyde and amine salt. - Ensure the pH of the reaction mixture is appropriate.The Mannich reaction is an equilibrium process. Driving the equilibrium towards the product can be achieved by adjusting reactant concentrations and reaction parameters. The stability of the resulting β-aminoketone is also crucial.
Incomplete Ketone Reduction - Insufficient reducing agent. - Deactivated reducing agent. - Low reaction temperature.- Increase the molar equivalents of NaBH₄.[5] - Use fresh, high-quality NaBH₄. - Perform the reaction at a slightly elevated temperature (e.g., room temperature to 40°C), monitoring for side reactions.Sodium borohydride is a mild reducing agent, and its reactivity can be influenced by temperature and the quality of the reagent. Ensuring an adequate amount of active reducing agent is critical for complete conversion.
Formation of Side Products - Over-reduction of the aromatic ring (less common with NaBH₄). - Formation of byproducts from impurities in starting materials.- Use a milder reducing agent like NaBH₄ over stronger ones like LiAlH₄.[5][6] - Purify the starting β-aminoketone before reduction.Sodium borohydride is generally selective for aldehydes and ketones and will not reduce the aromatic ring under standard conditions.[6] Impurities in the starting material can lead to undesired side reactions.
Difficulty in Product Isolation/Purification - Emulsion formation during aqueous workup. - Co-elution of impurities during column chromatography.- Add brine to the aqueous layer to break emulsions. - Optimize the solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane). - Consider converting the product to its hydrochloride salt for easier purification by recrystallization.The amino and hydroxyl groups in the product can lead to its partial water solubility and challenging purification. Adjusting the polarity of the extraction and chromatography solvents is key. Salt formation can significantly alter the solubility and crystallinity of the product.

Troubleshooting Guide: Cyanohydrin Route

This route offers an alternative but comes with its own set of challenges, primarily related to the handling of cyanide and the reduction of the nitrile group.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield of Cyanohydrin - Reversibility of the cyanohydrin formation. - Polymerization of the aldehyde.- Maintain a slightly basic pH to favor the addition of the cyanide anion. - Use a stoichiometric amount of a cyanide source (e.g., KCN) with a catalytic amount of a phase-transfer catalyst if needed.The formation of a cyanohydrin is an equilibrium reaction. A slightly basic environment increases the concentration of the nucleophilic cyanide ion, driving the reaction forward.[7]
Incomplete Nitrile Reduction - Inappropriate choice of reducing agent (NaBH₄ is generally ineffective for nitriles).[8] - Catalyst poisoning (if using catalytic hydrogenation).- Use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).[8] - Alternatively, use catalytic hydrogenation (e.g., Raney Nickel or Palladium on carbon) under pressure.[8]The carbon-nitrogen triple bond in nitriles is less reactive than a carbonyl group and requires more potent reducing agents or catalytic activation for reduction to a primary amine.[8][9]
Formation of Secondary Amines as Byproducts - The initially formed primary amine can react with the intermediate imine during reduction.- Use an excess of the reducing agent. - For catalytic hydrogenation, the addition of ammonia can suppress the formation of secondary amines.The formation of secondary amines is a common side reaction in nitrile reductions. High concentrations of the reducing agent and the presence of ammonia can help to minimize this.
Hydrolysis of the Nitrile Group - Presence of water during the reaction or workup under acidic or basic conditions.- Ensure all reagents and solvents are anhydrous, especially when using LiAlH₄. - Perform the workup under neutral or carefully controlled pH conditions.Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions, which can be a significant side reaction if not properly controlled.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the synthesis?

The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the carbonyl group.[1][2] In the β-aminoketone route, it can slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the reduction. However, it can also affect the acidity of adjacent protons and the overall electronic properties of the molecule.[1]

Q2: Can I use a chiral reducing agent to obtain an enantiomerically pure product?

Yes, asymmetric reduction of the β-aminoketone is a common strategy to produce enantiomerically enriched γ-amino alcohols.[10][11] Chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction), or transition metal complexes with chiral ligands can be employed for this purpose.[10][11]

Q3: What are the safety precautions I should take during this synthesis?

When working with formaldehyde, it is important to handle it in a well-ventilated fume hood as it is a known carcinogen. If following the cyanohydrin route, extreme caution must be exercised when handling cyanide salts, as they are highly toxic. Always work in a fume hood and have a cyanide antidote kit readily available. When using highly reactive reducing agents like LiAlH₄, ensure all glassware is completely dry to prevent a violent reaction with water.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress.[12] For the ketone reduction, you can observe the disappearance of the starting ketone spot and the appearance of the more polar amino alcohol product spot. Staining with ninhydrin can help visualize the amine-containing product.

Q5: What are some common purification techniques for the final product?

The crude product can be purified by column chromatography on silica gel, typically using a polar solvent system like dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the product from streaking on the column.[13] Alternatively, the product can be converted to its hydrochloride salt and purified by recrystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-one (Mannich Reaction)
  • To a round-bottom flask, add 3'-fluoroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-aminoketone.

Protocol 2: Reduction of 3-Amino-1-(3-fluorophenyl)propan-1-one with Sodium Borohydride
  • Dissolve the crude 3-amino-1-(3-fluorophenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.[5]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Logical Relationships in Troubleshooting

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions P1 Low Final Yield C1 Incomplete Reaction P1->C1 C2 Side Product Formation P1->C2 C3 Product Loss During Workup P1->C3 C4 Degradation of Product P1->C4 S1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) C1->S1 S2 Use High-Purity Reagents C2->S2 S3 Modify Purification Strategy C3->S3 S4 Ensure Mild Workup Conditions C4->S4

Caption: A diagram illustrating the logical flow for troubleshooting low yield in the synthesis.

References

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. ACS Publications. Available at: [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]

  • Asymmetric hydrogenation of β‐aminoketone 1 to γ‐aminoalcohol 2 with... ResearchGate. Available at: [Link]

  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. Available at: [Link]

  • Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. The Royal Society of Chemistry. Available at: [Link]

  • Sodium Borohydride Reduction of Benzoin. University of Missouri–St. Louis. Available at: [Link]

  • Comparing Sodium Borohydride Reductions and Grignard Reactions. Open Library Publishing Platform. Available at: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Macalester College. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • reduction of nitriles. Chemguide. Available at: [Link]

  • Synthesis of 3'-amino-4'-fluoro-acetophenone. PrepChem.com. Available at: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Available at: [Link]

  • Process for preparing and purifying 3-aminopropanol. Google Patents.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. ResearchGate. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Method for producing and purifying 3-aminopropanol. Google Patents.
  • 3-Hydroxy-3-phenylpropanenitrile. PubChem. Available at: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]

  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 3-Amino-1-(3-fluorophenyl)propan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important intermediate. We will address common challenges encountered during its synthesis, with a focus on identifying and removing process-related byproducts to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound via the reduction of its corresponding β-aminoketone. What are the most common impurities I should expect in my crude product?

A1: When synthesizing this compound through the reduction of 3-Amino-1-(3-fluorophenyl)propan-1-one, several byproducts and impurities are commonly encountered. Understanding their origin is the first step toward effective removal.

  • Unreacted Starting Material: The most common impurity is the starting ketone, 3-Amino-1-(3-fluorophenyl)propan-1-one. Its presence indicates an incomplete reduction reaction.

  • Diastereomers: The product contains a chiral center at the alcohol-bearing carbon. Unless a stereoselective reduction method is employed, the product will be a racemic mixture of enantiomers. If the amine also contains a chiral center, you will have a mixture of diastereomers, which may be separable by standard chromatographic methods.

  • Over-reduction Products: While less common for mild reducing agents like sodium borohydride, powerful agents (e.g., LiAlH₄) or harsh catalytic hydrogenation conditions could potentially lead to the hydrogenolysis of the benzylic alcohol or even reduction of the fluorophenyl ring.[1]

  • Precursor-Related Impurities: Impurities from the synthesis of the β-aminoketone (typically a Mannich reaction) can carry over. These might include self-condensation products of the initial ketone (1-(3-fluorophenyl)ethan-1-one).

  • Solvent Adducts: In some analytical techniques like mass spectrometry, you might observe peaks corresponding to adducts of your product with solvent molecules or salts (e.g., sodium, potassium).[2]

Q2: My TLC and HPLC analyses show an impurity with a very similar retention factor/time to my desired product. What is it likely to be and how can I confirm its identity?

A2: An impurity with a similar polarity and retention profile to your amino alcohol product is very often the unreacted starting ketone. Both molecules share the same carbon skeleton and the basic amino group, leading to similar chromatographic behavior.

Confirmation Strategy:

  • Co-spotting on TLC: Spot your crude product, the starting ketone, and a mix of both on the same TLC plate. If the impurity spot aligns perfectly with the starting material spot, its identity is highly likely.

  • LC-MS Analysis: Mass spectrometry is definitive. The starting ketone will have a molecular weight that is 2 Da less than the product (loss of two hydrogen atoms).

  • ¹H NMR Spectroscopy: In the NMR spectrum of your crude product, the presence of the starting ketone would be indicated by a characteristic downfield signal for the methylene protons adjacent to the carbonyl group (α-keto protons), which is absent in the pure alcohol product.

Q3: What is the most effective method for removing the unreacted starting ketone from my crude product?

A3: An acid-base extraction is the most efficient and scalable method for separating the basic amino alcohol product from the non-basic (or weakly basic) starting ketone.

The principle is based on the differential solubility of the ionized and neutral forms of the compound. The amino group in your product is readily protonated by an acid to form a water-soluble ammonium salt. The ketone, lacking a strongly basic site, remains in the organic phase. This allows for a clean separation. A detailed protocol is provided in the Troubleshooting Guides section.

Q4: My synthesis was not stereoselective. What are the recommended methods for separating the enantiomers or diastereomers?

A4: Separating stereoisomers requires specialized techniques, as they often have identical physical properties (except for their interaction with polarized light or other chiral entities).

  • Chiral Column Chromatography: This is the most direct method for analytical and small-scale preparative separation of enantiomers. A stationary phase containing a chiral selector is used, which interacts differently with each enantiomer, leading to different retention times.

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts, which now have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the desired enantiomer of the amino alcohol is recovered by neutralizing the salt with a base.

  • Enzymatic Resolution: Specific enzymes can selectively acylate or de-acylate one enantiomer, allowing the modified and unmodified enantiomers to be separated easily.

Troubleshooting Guides & Protocols

Identifying Common Byproducts

A clear identification of byproducts is crucial for developing an effective purification strategy. The table below summarizes the most common impurities.

Impurity/ByproductCommon OriginExpected Mass Difference from Product (m/z)Identification Method
3-Amino-1-(3-fluorophenyl)propan-1-oneIncomplete Reduction-2 DaLC-MS, NMR, TLC Co-spotting
Positional Isomers (e.g., 2-fluoro or 4-fluoro)Impure Starting Material0 DaNMR, Chiral HPLC
Dimerized ProductsSide reaction during synthesis+151 Da (approx.)Mass Spectrometry
N-Alkylated ByproductsReaction with solvent (e.g., MeOH, EtOH) during reductive amination+14 Da (N-Me), +28 Da (N-Et)Mass Spectrometry, NMR
Protocol 1: Purification via Acid-Base Extraction

This protocol is highly effective for removing non-basic impurities like the starting ketone.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add 1M aqueous hydrochloric acid (HCl). Shake vigorously. Allow the layers to separate. The protonated amino alcohol will move to the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer. Wash the organic layer again with 1M HCl to ensure complete extraction of the product. Combine the aqueous extracts.

  • Wash: (Optional) Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any residual non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amino alcohol.

  • Re-extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or DCM. The purified product will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization

Recrystallization is an excellent technique for obtaining high-purity crystalline material, provided a suitable solvent system can be found.

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product poorly at low temperatures but completely at high temperatures. Common starting points are isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows and Pathways

Synthetic Pathway and Byproduct Formation

The following diagram illustrates a common synthetic route and highlights the stages where key byproducts are introduced.

Synthesis_Byproducts cluster_0 Mannich Reaction A 1-(3-fluorophenyl)ethan-1-one C Precursor: 3-Amino-1-(3-fluorophenyl)propan-1-one A->C Condensation B Formaldehyde + Amine B->C Imp1 Precursor Impurities (e.g., self-condensation) C->Imp1 E Final Product: This compound C->E D Reducing Agent (e.g., NaBH4) D->E Imp2 Unreacted Starting Material (Ketone) E->Imp2 Imp3 Diastereomers E->Imp3 Non-stereoselective Reduction

Caption: Synthetic pathway and points of byproduct formation.

Workflow for Acid-Base Extraction

This flowchart provides a visual guide to the liquid-liquid extraction protocol.

Extraction_Workflow start Crude Product in Organic Solvent (EtOAc) step1 Add 1M HCl (aq) Shake and Separate start->step1 org1 Organic Layer 1: Non-basic impurities (e.g., starting ketone) step1->org1 Phase 1 aq1 Aqueous Layer 1: Protonated Product (R-NH3+ Cl-) step1->aq1 Phase 2 step2 Add 2M NaOH (aq) to pH > 10 aq1->step2 step3 Extract with EtOAc Shake and Separate step2->step3 aq2 Aqueous Layer 2: Inorganic Salts step3->aq2 Phase 1 org2 Organic Layer 2: Purified Product step3->org2 Phase 2 end Dry and Concentrate to get Pure Product org2->end

Caption: Decision workflow for acid-base extraction purification.

References

  • (IUCr). (2025). 3-Chloropropiophenone. Available at: [Link]

  • PrepChem.com. Synthesis of 3'-chloropropiophenone. Available at: [Link]

  • QuickCompany. Novel Process For The Preparation Of 3' Chloropropiophenone. Available at: [Link]

  • YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Available at: [Link]

  • ResearchGate. Scheme 2: (A) Generalized Catalytic Cycle for Ketone Hydrogenation... Available at: [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. Available at: [Link]

  • PMC. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Available at: [Link]

  • Thieme. Catalytic Hydrogenation of Ketones. Available at: [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives...
  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Veeprho. Buproprion 3-Chloropropiophenone Impurity. Available at: [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...

Sources

Technical Support Center: Enantioselective Reduction of 3-amino-1-(3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FLU-INT-03F Subject: Optimization of Enantioselectivity (ee) & Stability in Amino-Ketone Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are attempting the asymmetric reduction of 3-amino-1-(3-fluorophenyl)propan-1-one , a critical intermediate often utilized in the synthesis of serotonin reuptake inhibitors (SSRIs) like Fluoxetine.

The Core Challenge: Unlike simple acetophenones, this substrate presents a "dueling functionality" problem. The basic primary amine can poison transition metal catalysts (in chemocatalysis) or alter the local pH micro-environment (in biocatalysis). Furthermore, the free base is thermodynamically unstable, prone to retro-Mannich degradation or cyclization.

This guide prioritizes two methodologies:

  • Biocatalysis (KREDs): The modern "Gold Standard" for >99% ee.

  • Noyori Transfer Hydrogenation (ATH): The robust chemical alternative.

Pre-Reaction Troubleshooting: Substrate Stability

CRITICAL WARNING: Many users report low yields not because of the reduction chemistry, but because their starting material degraded prior to reaction.

Q: My starting material turns into a dark gum before I even add the catalyst. Why?

A: You are likely handling the free base .[1] The free amine ketone is unstable. It undergoes intermolecular condensation (polymerization) or retro-Mannich fragmentation to 3-fluoroacetophenone and formaldehyde/amine.

The Fix:

  • Isolate and store the substrate as the Hydrochloride (HCl) salt.

  • The protonated amine (

    
    ) prevents nucleophilic attack on the carbonyl of another molecule.
    
  • Protocol: Generate the HCl salt by treating the ethereal solution of the free base with anhydrous HCl in dioxane/ether. Filter the white precipitate and dry under vacuum. Use this salt for both biocatalytic and chemical reductions.

Method A: Biocatalytic Reduction (Ketoreductases)

Recommendation: This is the preferred route for pharmaceutical intermediates due to mild conditions and superior enantioselectivity (>99% ee).

Workflow Visualization

Biocatalysis_Cycle Substrate Substrate (Ketone) + KRED Enzyme Product Chiral Alcohol (>99% ee) Substrate->Product Reduction NADP NADP+ NADPH NADPH (Cofactor) NADP->NADPH Regeneration NADPH->NADP Hydride Transfer GDH Recycling System (GDH + Glucose) GDH->NADPH Coupled Gluconolactone Gluconolactone GDH->Gluconolactone Oxidation

Figure 1: The Coupled Enzyme System. The KRED reduces the ketone while consuming NADPH, which is immediately regenerated by Glucose Dehydrogenase (GDH).

Troubleshooting Biocatalysis

Q: The reaction stalls at 50% conversion. Adding more enzyme doesn't help. A: This is likely a Thermodynamic Equilibrium or Product Inhibition issue.

  • Mechanism: Oxidoreductases are reversible. If using Isopropyl Alcohol (IPA) as the hydrogen donor (with an ADH enzyme), the accumulation of acetone can drive the reaction backward.

  • Solution: Switch to a Glucose/Glucose Dehydrogenase (GDH) coupled system (as shown in Fig 1). The oxidation of glucose to gluconolactone is effectively irreversible, driving the reduction of your ketone to completion.

Q: My enzyme precipitates immediately upon adding the substrate. A: Check your Solvent & pH .

  • Solvent Shock: If you dissolve the hydrophobic substrate in 100% DMSO and dump it into the buffer, the local solvent concentration spikes, denaturing the enzyme.

    • Fix: Pre-mix the DMSO solution with a small amount of buffer, or add it dropwise. Keep final DMSO concentration <10% (v/v).

  • pH Drift: The substrate is an amine.[1] Even if using the HCl salt, it acts as a buffer.

    • Fix: Use a strong buffer (100 mM Potassium Phosphate, pH 7.0). Monitor pH during the first hour and adjust with 1M NaOH if it drops below 6.5.

Standard Screening Protocol (KRED):

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), containing 1 mM MgSO4.

  • Cofactor: 1.0 mM NADP+.

  • Recycling: 5 U/mL GDH + 200 mM Glucose.

  • Substrate: 10 g/L (approx 50 mM) of the ketone HCl salt.

  • Enzyme: 5-10 mg/mL KRED lyophilizate.

  • Conditions: 30°C, 24h, orbital shaking.

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)[2]

Recommendation: Use this if biological handling is unavailable or if the substrate solubility in water is prohibitive.

Q: I am getting low ee (racemic product) using Ru-TsDPEN.

A: This is often due to the Background Reaction or Ligand Mismatch .

  • The Cause: In Transfer Hydrogenation, the base (usually TEA or KOH) is necessary to activate the catalyst. However, strong base can also promote non-selective reduction or racemization of the product.

  • The Fix: Use the Formic Acid / Triethylamine (5:2) azeotrope system rather than IPA/KOH. The acidic nature of the FA/TEA system keeps the amine substrate protonated (protecting the catalyst) while driving the reaction irreversibly via CO2 release.

Q: The reaction is extremely slow.

A: The free amine group might be coordinating to the Ruthenium center, poisoning the catalyst.

  • Solution: Ensure you are using the HCl salt of the ketone.

  • Catalyst Choice: Use RuCl(p-cymene)[(S,S)-Ts-DPEN] . The (S,S) ligand typically yields the (S)-alcohol, which is the precursor for (S)-Fluoxetine. Verify configuration with optical rotation.

Optimized ATH Protocol:

Parameter Condition Rationale
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] Standard for aryl ketones.
S/C Ratio 100:1 to 500:1 Lower loading minimizes metal waste.
Hydrogen Source Formic Acid/TEA (5:2 molar ratio) Irreversible; CO2 gas leaves the system.
Solvent DCM or EtOAc (degassed) Chlorinated solvents often boost ee in ATH.

| Temperature | 0°C to 25°C | Lower temp improves ee but slows rate. |

Analytical Troubleshooting (HPLC)

Q: I cannot separate the enantiomers on my HPLC. A: Amino-alcohols are difficult to resolve due to peak tailing caused by the basic amine interacting with silanols on the column.

Recommended Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide type).

  • Mobile Phase: Hexane : IPA (90:10).

  • Additive (Crucial): Add 0.1% Diethylamine (DEA) to the mobile phase. This masks the silanol groups and sharpens the peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 215 nm (absorption of the fluorophenyl group).

Decision Matrix: Which Method to Choose?

Decision_Matrix Start Start: 3-amino-1-(3-fluorophenyl)propan-1-one Scale Scale of Reaction? Start->Scale Lab Lab Scale (<1g) Quick Result Needed Scale->Lab Process Process Scale (>100g) High ee Required Scale->Process Noyori Noyori ATH (Ru-TsDPEN) Solvent: DCM/Formic Acid Lab->Noyori Readily available reagents Bio Biocatalysis (KRED) Solvent: Buffer/DMSO Process->Bio Cheaper, greener, higher ee Result1 Good ee (90-95%) Modest Yield Noyori->Result1 Result2 Excellent ee (>99%) High Yield Bio->Result2

Figure 2: Strategic Decision Tree for method selection based on scale and requirements.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

  • Liu, Y., et al. (2005). Practical Asymmetric Synthesis of Fluoxetine Hydrochloride. Organic Process Research & Development. (Describes the chloro-analog route, applicable here). Link

  • Kamal, A., et al. (2009). Chemoenzymatic synthesis of duloxetine and fluoxetine. Tetrahedron: Asymmetry. Link

Sources

Addressing furan ring decomposition in Mannich reactions of similar compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Stabilization of Furan Rings during Aminoalkylation Ticket Priority: High (Substrate Decomposition/Polymerization Risks)

Diagnostic & Decision Support

Before modifying your current workflow, use this diagnostic tree to identify the specific failure mode of your reaction.

FuranMannichDiagnostic Start START: Observation Tar Reaction turns black/tarry? Start->Tar NoRxn No product / Low conversion? Tar->NoRxn No AcidCheck Are you using aqueous acid (HCl/Acetic) + Formalin? Tar->AcidCheck Yes ImineCheck Is the iminium ion pre-formed? NoRxn->ImineCheck AcidYes CAUSE: Acidolysis (Ring Opening) AcidCheck->AcidYes Yes AcidNo CAUSE: Polymerization (Intermolecular) AcidCheck->AcidNo No ImineNo CAUSE: Low Electrophilicity ImineCheck->ImineNo No Sol_Esch SOLUTION A: Switch to Eschenmoser's Salt (Neutral Conditions) AcidYes->Sol_Esch Sol_Lewis SOLUTION B: Lewis Acid Catalysis (Yb(OTf)3) AcidNo->Sol_Lewis ImineNo->Sol_Esch

Caption: Diagnostic logic flow for identifying furan decomposition pathways and selecting the appropriate synthetic remediation.

Troubleshooting Guide (FAQs)

Issue: Rapid formation of black tar/polymeric material.

Diagnosis: Acid-Catalyzed Ring Opening (Acidolysis). Technical Insight: Furan is an electron-rich heterocycle that behaves similarly to an enol ether. In the presence of strong Brønsted acids (e.g., HCl,


) and water (often introduced via formalin), the furan ring undergoes protonation at the 

-position (C2/C5). This disrupts aromaticity and invites nucleophilic attack by water, leading to ring opening. The resulting acyclic 1,4-dicarbonyl species are highly reactive and rapidly polymerize into complex mixtures (often observed as "tar") [1]. Corrective Action: Eliminate protic acids and water. Switch to Protocol A (Eschenmoser’s Salt) to introduce the electrophile under neutral conditions.
Issue: Low yield when using paraformaldehyde and secondary amines.

Diagnosis: Insufficient Iminium Generation. Technical Insight: The classical Mannich reaction relies on the in situ equilibrium formation of the iminium ion (


). Without acid catalysis, this equilibrium is slow. However, adding acid triggers the decomposition described above.
Corrective Action:  Decouple the iminium formation from the furan addition. Use a pre-formed electrophile (Eschenmoser's salt) or use a water-tolerant Lewis Acid like Ytterbium Triflate (

) to activate the aldehyde without protonating the furan ring [2].
Issue: Regioselectivity concerns (C2 vs. C3 substitution).

Diagnosis: Electronic Directing Effects. Technical Insight: The furan oxygen lone pair donates electron density into the ring, making the


-positions (C2/C5) significantly more nucleophilic than the 

-positions (C3/C4). Corrective Action: Expect substitution exclusively at C2 or C5. If C2 is blocked, reaction will occur at C5. If both are blocked, the Mannich reaction on furan is generally not feasible under standard conditions due to the low nucleophilicity of the

-carbon.

Optimized Protocols

Protocol A: The "Gold Standard" (Eschenmoser’s Salt)

Best for: Highly acid-sensitive furan derivatives and valuable substrates.

This method utilizes dimethyl(methylene)ammonium iodide (Eschenmoser’s salt), a pre-formed, highly reactive iminium species.[1] It functions as a "stored" equivalent of formaldehyde and dimethylamine but requires no acid catalyst and releases no water [3].

Reagents:

  • Substrate: Furan derivative (1.0 equiv)

  • Reagent: Eschenmoser’s salt (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the furan substrate in anhydrous DCM (0.2 M concentration).

  • Addition: Add Eschenmoser’s salt (solid) in one portion. The salt is not fully soluble initially but will dissolve as it reacts.

  • Reaction: Stir at room temperature (RT) for 12–24 hours.

    • Note: If the substrate is sterically hindered, mild heating (reflux, ~40°C) may be required.

  • Monitoring: Monitor by TLC. The disappearance of the furan starting material and the appearance of a baseline spot (amine salt) indicates progress.

  • Workup:

    • Add saturated aqueous

      
       (basic wash is critical to liberate the free amine from the resulting iodide salt).
      
    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
Protocol B: Lewis Acid Catalysis ( )

Best for: Large-scale reactions where Eschenmoser's salt is cost-prohibitive, or when using aqueous formaldehyde is unavoidable.

Lanthanide triflates are "water-compatible" Lewis acids. They activate the aldehyde for imine formation but are not acidic enough to protonate and destroy the furan ring [2].

Reagents:

  • Substrate: Furan derivative (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, 1.1 equiv)

  • Aldehyde: Aqueous Formaldehyde (37%, 1.1 equiv)

  • Catalyst:

    
     (10 mol%)[2]
    
  • Solvent: THF/Water (9:1) or Ethanol

Workflow:

  • Mix: Combine amine, formaldehyde, and catalyst in the solvent. Stir for 15 minutes to allow initial iminium equilibration.

  • Addition: Add the furan substrate.

  • Reaction: Stir at RT for 6–12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. The catalyst remains in the aqueous phase and can often be recovered.

Comparative Data: Reaction Conditions

The following table summarizes the stability and yield profiles of different Mannich variations applied to 2-methylfuran (sylvane).

ConditionAcid SourcepH EnvironmentFuran RecoveryYield (Mannich Base)Risk Profile
Classical HCl /

< 2.0< 10%< 20%Critical Failure: Polymerization/Tar
Weak Acid Acetic Acid~ 4.540-50%30-45%Moderate: Slow decomposition over time
Lewis Acid

Neutral/Mild> 90%75-85%Low: Water-tolerant, minimal ring opening
Eschenmoser None (Pre-formed)Neutral> 98% 88-95% Optimal: Zero acidolysis risk

References

  • Mechanism of Furan Acidolysis

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[3][4]

    • Source: J. Phys. Chem. A.
    • Link:[Link]

  • Lewis Acid Catalysis (Lanthanides)

    • Title: Lanthanide Triflate-Catalyzed Carbon-Carbon Bond-Forming Reactions in Aqueous Media.
    • Source: Journal of the American Chemical Society.
    • Link:[Link]

  • Eschenmoser's Salt Protocols

    • Title: Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt).[1]

    • Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS).
    • Link:[Link]

Sources

Catalyst selection for the asymmetric reduction of aminoketones.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Catalyst Selection & Troubleshooting for Chiral Amino Alcohol Synthesis

Mission Statement

Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize chiral amino alcohols—a privileged motif in bioactive molecules (e.g., epinephrine, fluoxetine)—and are facing challenges with catalyst poisoning , substrate instability , or poor stereocontrol .

This guide does not offer generic advice. It provides a logic-gated workflow to select the correct catalytic system (primarily Ru-based transfer hydrogenation) and troubleshoot failure modes in real-time.

Module 1: Substrate Pre-treatment & Stability

Status: Critical Checkpoint

Before selecting a catalyst, you must stabilize your substrate. Free


-aminoketones are notoriously unstable due to self-condensation (dimerization to dihydropyrazines).
Decision Logic: Substrate Handling
  • Scenario A: Free Amine. STOP. Do not attempt hydrogenation directly. The free nitrogen will poison Lewis acidic metal centers (Ru, Rh, Ir).

  • Scenario B: N-Protected (Boc/Cbz). Stable. Suitable for standard Asymmetric Transfer Hydrogenation (ATH).

  • Scenario C: Amine Salt (HCl). Stable. Ideal for Dynamic Kinetic Resolution (DKR) if the

    
    -position is stereolabile.[1]
    
Workflow Visualization

The following diagram illustrates the critical decision path for substrate preparation prior to catalyst addition.

SubstrateLogic Start Start: Aminoketone Substrate CheckType Is the Nitrogen Protected? Start->CheckType No No (Free Amine) CheckType->No  Free NH2/NHR   Yes Yes (Boc, Cbz, Ts) CheckType->Yes  Carbamate/Sulfonamide   Instability Risk: Dimerization & Catalyst Poisoning No->Instability Ready Ready for Catalyst Selection Yes->Ready Action1 Action: Form HCl Salt Instability->Action1  Route A (DKR Preferred)   Action2 Action: Install Protecting Group Instability->Action2  Route B (Standard ATH)   Action1->Ready Action2->Ready

Figure 1: Substrate stabilization workflow. Free amines must be converted to salts or protected to prevent catalyst deactivation.

Module 2: Catalyst Selection Engine

Core Technology: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH).[2][3] Mechanism: Metal-ligand bifunctional catalysis. The reaction proceeds via a 16e⁻ Ru species where the ligand's N-H proton and the metal-hydride are transferred in concert to the ketone C=O.

The Gold Standard: Ru-TsDPEN Systems

For most aminoketones, the RuCl(p-cymene)[(R,R)-TsDPEN] complex (and its enantiomer) is the superior choice over traditional hydrogenation (H2 gas) because it tolerates heteroatoms and operates under conditions that suppress racemization.

Selection Matrix
Substrate ClassRecommended Catalyst SystemHydrogen SourceKey Mechanistic Advantage

-Amino Ketone HCl Salt
RuCl(p-cymene)[TsDPEN] Formic Acid / TEA (5:2) DKR Enabled: Acidic media promotes rapid enolization (racemization) of the

-center, allowing conversion of racemic salt to single syn- or anti-amino alcohol [1, 2].
N-Boc/Cbz Aminoketone RuCl(p-cymene)[TsDPEN] Formic Acid / TEA Chemo-stability: Avoids deprotection of acid-sensitive groups. Bifunctional mechanism ensures high ee without high pressure [3].

-Amino Ketone
RuCl(mesitylene)[TsDPEN] IPA / KOH Base Tolerance:

-aminoketones are less prone to racemization; IPA/Base is often faster, provided the protecting group is base-stable.
Bulky/Aryl Ketone Ru-Tethered (Wills Catalyst) Formic Acid / TEA Durability: Tethered complexes resist catalyst decomposition and offer higher turnover numbers (TON) for sterically demanding substrates [4].

Module 3: Troubleshooting Help Desk

Issue: "My reaction has stalled or has low enantioselectivity." Diagnosis: Use the table below to identify the root cause.

SymptomProbable CauseCorrective Action (The Fix)
No Conversion (<5%) Catalyst Poisoning The amine is likely free. Ensure you are using the HCl salt or that the N-protecting group is stable. If using salt, ensure the FA/TEA ratio is maintained (excess base frees the amine).
Low Conversion (20-50%) Induction Period / Air Ru-hydride species are air-sensitive. Degas all solvents (freeze-pump-thaw or sparge with Ar for 20 mins). Increase temperature to 30°C.
Low ee (<50%) Background Reduction Racemic background reaction is competing. Lower the temperature (0°C to -10°C) and increase catalyst loading (S/C 100:1).
Poor Diastereoselectivity (dr) Slow Racemization (DKR) In DKR, the racemization of the starting material must be faster than the reduction. Add weak base (e.g., LiOAc) or switch solvent to DMF to enhance solubility and enolization rate [2].
Reversed Configuration Solvent Effect Switching from IPA to Formic Acid can invert the sense of induction due to changes in the transition state assembly (CH-pi interactions) [5]. Stick to one system during optimization.
Deep Dive: The DKR Failure Mode

If you are performing a Dynamic Kinetic Resolution (converting racemic ketone to one isomer) and get a 50:50 mixture of diastereomers, the rate of racemization (


)  is too slow compared to the rate of reduction (

)
.

The Fix:

  • Increase Temperature (increases

    
    ).
    
  • Change Solvent (DCM

    
     DMF/DCM mix).
    
  • Ensure sufficient base (TEA) is present to facilitate enolization, but not enough to free the amine.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: DKR-ATH of -Amino Ketone Hydrochloride

Target: Synthesis of syn- or anti-amino alcohols from racemic salts.

Reagents:

  • Substrate:

    
    -amino ketone HCl salt (1.0 equiv)
    
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)

  • H-Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Anhydrous DMF or DCM (degassed)

Workflow:

  • Preparation: In a Schlenk tube, add the amino ketone HCl salt and the Ru-catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DMF (concentration ~0.5 M).

  • Initiation: Syringe in the Formic Acid/TEA mixture (5-10 equiv of hydride).

    • Note: Evolution of CO₂ gas will occur. Ensure the system is vented through a bubbler or has sufficient headspace.

  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor by TLC/HPLC.

  • Quench: Dilute with water, neutralize with sat. NaHCO₃ (careful of foaming), and extract with EtOAc.

Mechanism Visualization (DKR Cycle)

DKR_Mechanism Racemic Racemic Substrate (S) SubstrateR (R)-Substrate Racemic->SubstrateR Equilibrium SubstrateS (S)-Substrate Racemic->SubstrateS Enol Achiral Enol Intermediate SubstrateR->Enol Fast Racemization Product Chiral Amino Alcohol (High ee/dr) SubstrateR->Product Fast Reduction (Matched Case) SubstrateS->Enol SubstrateS->Product Slow Reduction (Mismatched) Catalyst Ru-H Catalyst (Chiral Filter) Catalyst->SubstrateR Interacts

Figure 2: Dynamic Kinetic Resolution (DKR).[3][4] The success relies on the racemization (red arrows) being faster than the reduction of the mismatched enantiomer.

References

  • Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Link

  • Uematsu, N., et al. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917. Link

  • Hamada, T., et al. (2020).

    
    -Amino Ketones. The Journal of Organic Chemistry, 85(17), 11309–11330.[5] Link[5]
    
  • Morris, D. J., & Wills, M. (2016).

    
    -amino ketones. Advanced Synthesis & Catalysis, 358, 2077–2082.[2] Link
    
  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-ligand bifunctional mechanism in the hydrogenation of polar bonds. Nature Reviews Chemistry, 2, 396–408. Link

Sources

Scale-up challenges in the production of 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol. The content is structured to address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the synthesis and handling of this compound and its precursors.

Q1: What is a common and scalable synthetic route for this compound?

A common and industrially viable route involves a two-step process:

  • Step 1: Synthesis of the β-aminoketone precursor. This is typically achieved via a Mannich-type reaction involving a 3-fluorophenyl ketone derivative, formaldehyde (or its equivalent like paraformaldehyde), and an amine (e.g., dimethylamine hydrochloride).[1][2]

  • Step 2: Reduction of the β-aminoketone. The resulting 3-amino-1-(3-fluorophenyl)propan-1-one is then reduced to the target amino alcohol. The most common and scalable method for this transformation is reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[3][4]

Q2: What are the primary safety concerns during the scale-up of this synthesis?

Scaling up this synthesis introduces several critical safety considerations:

  • Sodium Borohydride Handling: NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or even protic solvents like methanol.[5] Large-scale additions must be carefully controlled to manage the exotherm and hydrogen evolution. It is crucial to handle NaBH₄ in a well-ventilated area, under an inert atmosphere if possible, and to have appropriate fire suppression materials (like dry sand or Class D fire extinguishers) readily available.[5][6] DO NOT use water to extinguish a sodium borohydride fire.[6]

  • Solvent Flammability: Common solvents used in this synthesis, such as methanol, ethanol, and ethyl acetate, are flammable. Scale-up operations increase the risk of fire and explosion. All equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated from the processing area.[7]

  • Exothermic Reactions: Both the Mannich reaction and the ketone reduction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper reactor design, cooling systems, and controlled reagent addition rates are essential to prevent thermal runaways.

Q3: How should the final product, this compound, be stored?

Amino alcohols can be sensitive to air and moisture. For long-term stability, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[8][9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up process.

Issue 1: Low Yield in Ketone Reduction Step

Question: My scale-up reduction of 3-amino-1-(3-fluorophenyl)propan-1-one with NaBH₄ is resulting in a significantly lower yield compared to the lab-scale experiment. What are the potential causes and solutions?

Answer: This is a common scale-up challenge. The root cause often lies in reaction control, reagent stability, or the work-up procedure.

Troubleshooting Workflow:

G Troubleshooting Low Yield in Ketone Reduction Start Low Yield Observed Check_Reagent Verify NaBH₄ Quality & Stoichiometry Start->Check_Reagent Check_Temp Analyze Temperature Control Start->Check_Temp Check_Workup Evaluate Aqueous Work-up Start->Check_Workup Sol_Reagent Solution: Use fresh NaBH₄. Ensure 1.0-1.5 molar equivalents are used. Consider portion-wise addition. Check_Reagent->Sol_Reagent Sol_Temp Solution: Maintain temp at 0-10°C during NaBH₄ addition. Ensure adequate reactor cooling. Check_Temp->Sol_Temp Sol_Workup Solution: Ensure pH is sufficiently basic (>10) before extraction. Perform multiple extractions (3x) with a suitable solvent (e.g., EtOAc, DCM). Check_Workup->Sol_Workup

Caption: Workflow for diagnosing low reduction yield.

Detailed Explanation:

  • Cause A: Inactive or Insufficient Reducing Agent.

    • Plausibility: Sodium borohydride can degrade upon exposure to moisture. On a larger scale, longer opening times for containers can lead to deactivation. Insufficient stoichiometry can lead to incomplete conversion.

    • Solution: Always use fresh, dry NaBH₄ from a properly sealed container. It is advisable to perform a simple test on a small scale to confirm the reagent's activity. Ensure at least 1.0 to 1.5 molar equivalents of NaBH₄ are used relative to the ketone. On a large scale, adding the solid NaBH₄ portion-wise can help maintain control and ensure it dissolves and reacts effectively.[3]

  • Cause B: Poor Temperature Control.

    • Plausibility: The reaction of NaBH₄ with protic solvents like methanol is exothermic, generating hydrogen gas. If the temperature rises uncontrollably, it can accelerate the decomposition of the hydride reagent before it has a chance to reduce the ketone.

    • Solution: The reaction vessel must have adequate cooling capacity. The NaBH₄ should be added slowly and portion-wise to a cooled (0-10°C) solution of the ketone in the solvent.[3] Continuous monitoring of the internal temperature is critical.

  • Cause C: Inefficient Product Extraction during Work-up.

    • Plausibility: The amino alcohol product is basic and can form a salt at neutral or acidic pH, increasing its solubility in the aqueous layer and leading to poor recovery.

    • Solution: During the aqueous work-up, after quenching the excess hydride, the mixture must be made sufficiently basic (pH > 10) with an inexpensive base like sodium hydroxide (NaOH) to ensure the product is in its free-base form.[3] Subsequently, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous phase.

Issue 2: Impurity Formation

Question: After scale-up, I am observing a persistent impurity in my final product that was not significant on the lab scale. How can I identify and eliminate it?

Answer: New or elevated impurities on scale-up often result from extended reaction times, higher temperatures, or issues with raw material quality.

Common Impurities & Mitigation Strategies:

Impurity TypeLikely SourceMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient NaBH₄, poor mixing, or low temperature.Increase NaBH₄ stoichiometry slightly (e.g., to 1.5 eq). Improve agitation to ensure homogeneity. Allow the reaction to stir for a longer period at room temperature after the initial addition is complete. Monitor reaction completion by TLC or HPLC.[10]
Over-reduction Products While less common for this specific substrate, highly reactive hydrides or harsh conditions could potentially affect the aromatic ring. This is more of a concern with stronger reducing agents like LiAlH₄.[11]Stick to milder reducing agents like NaBH₄. Maintain strict temperature control.
Side-products from Mannich Step Impurities from the preceding Mannich reaction can carry over. These could include bis-alkylation products or polymers.Ensure the β-aminoketone intermediate is purified (e.g., by crystallization or distillation) before the reduction step.

Purification Strategy:

If impurities persist, purification of the final product is necessary.

  • Salt Crystallization: This is a highly effective and scalable method for purifying amines.[10] Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol or ethyl acetate) and add an acid like hydrochloric acid (as a solution in isopropanol) or oxalic acid to precipitate the corresponding salt.[10] The salt can then be isolated by filtration and washed, leaving many organic impurities behind in the mother liquor. The free base can be regenerated by treating the salt with a base.

  • Vacuum Distillation: For thermally stable products, vacuum distillation can be an effective purification method. However, amino alcohols can be susceptible to thermal degradation, so this should be evaluated on a small scale first.[1]

Issue 3: Physical State and Handling Issues

Question: The final product is an oil that is difficult to handle and purify at a large scale. How can I improve its handling characteristics?

Answer: Converting a liquid or oily product into a stable, crystalline solid is a common goal in process chemistry for ease of handling, storage, and purification.

Caption: Conversion of an oily product to a solid salt.

Detailed Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethyl acetate (EtOAc) (approx. 5-10 volumes).

  • Acidification: Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in IPA or diethyl ether to the stirred solution. The addition should be done at room temperature or slightly below.

  • Crystallization: The hydrochloride salt will often begin to precipitate immediately. Stir the resulting slurry for a few hours (or overnight) to ensure complete crystallization. Cooling the mixture can improve the yield.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove residual impurities.

  • Drying: Dry the crystalline salt under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

This procedure typically yields a stable, free-flowing crystalline solid that is much easier to handle, weigh, and store than the free-base oil.

Part 3: Detailed Protocols

Protocol 1: Scale-Up Reduction of 3-amino-1-(3-fluorophenyl)propan-1-one

This protocol is illustrative and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with mechanical stirring, a temperature probe, a nitrogen inlet, and a cooling system with 3-amino-1-(3-fluorophenyl)propan-1-one (1.0 eq) and methanol (10 volumes).

  • Inerting & Cooling: Purge the reactor with nitrogen and begin cooling the solution to 0-5°C with agitation.

  • NaBH₄ Addition: Once the target temperature is reached, begin adding sodium borohydride (1.2 eq) in small portions over 1-2 hours. CAUTION: Hydrogen gas will be evolved. Ensure adequate ventilation and maintain the internal temperature below 15°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).

  • Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully add water (5 volumes) to quench any unreacted NaBH₄. The rate of addition should be controlled to manage the exotherm and hydrogen evolution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

  • Work-up & Extraction: To the remaining aqueous residue, add ethyl acetate (10 volumes). Adjust the pH to >10 by the slow addition of 2M sodium hydroxide solution while monitoring the pH.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 5 volumes).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

References

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14).
  • Sodium borohydride - Szabo-Scandic. Szabo-Scandic.
  • Minimizing byproduct formation in the synthesis of amino alcohols. (2025). BenchChem.
  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15.
  • SODIUM BOROHYDRIDE. (n.d.). Sdfine.
  • Sodium Borohydride SOP. (n.d.). OSU Chemistry.
  • SAFETY DATA SHEET - Sodium borohydride, 0.5 M solution in diglyme. (2025, April 23). Fisher Scientific.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
  • Multiscale approach for the optimization of ketones production from carboxylic acids by the decarboxylative ketonization reaction. (2019, June 30).
  • Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. The Royal Society of Chemistry.
  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. (2018, May 22). MDPI.
  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
  • Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. (2025). BenchChem.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022, May 24). PMC.
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.).
  • An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4). (2025). BenchChem.
  • Reduction of aldehydes and ketones. (2015, November 15). Chemguide.
  • Reduction of Aldehydes and Ketones. Chemistry Steps.
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... (n.d.).
  • Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]. (n.d.). PMC.
  • 3-Amino-3-(4-fluorophenyl)propan-1-ol. (2025, February 14). acubiochem.
  • 3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile. Sigma-Aldrich.
  • Specific Solvent Issues / Safety Issues with Ketone Reduction. (n.d.). Wordpress.
  • 3-(3-fluorophenyl)-3-oxopropanenitrile (C9H6FNO). PubChemLite.
  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).
  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard.
  • (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol. BLDpharm.
  • 3-Amino-1-(2-fluorophenyl)propan-1-ol. ChemScene.
  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite C
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons.
  • 3-amino-3-(2-fluorophenyl)propan-1-ol Hydrochloride. Tradeindia.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013, October 2). MDPI.
  • 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol. Sigma-Aldrich.
  • 1-(3-aminophenyl)-1-propanone AldrichCPR. Sigma-Aldrich.
  • CAS 1197-05-3: 1-(3-Aminophenyl)-1-propanone. CymitQuimica.

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2]

3-Amino-1-(3-fluorophenyl)propan-1-ol is a critical chiral


-amino alcohol intermediate. Structurally, it serves as a direct precursor or analog to blockbuster Selective Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine  (Prozac) and Dapoxetine . The presence of the fluorine atom at the meta-position of the phenyl ring increases metabolic stability and lipophilicity compared to its non-fluorinated parent.

The Analytical Challenge: The molecule possesses two distinct functional groups that complicate chiral analysis:

  • Basic Primary Amine: Causes severe peak tailing on silica-based columns due to interaction with residual silanols.

  • Benzylic Alcohol (Chiral Center): Requires specific hydrogen-bonding or steric interactions for chiral recognition.

This guide compares the two most robust methods for determining enantiomeric excess (ee): Chiral HPLC (the industry standard for quantitation) and


F NMR Mosher Analysis  (a rapid, structural verification method).

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the validated standard for ee determination in pharmaceutical environments.

Recommended Column & Phase

Based on structural homology with fluoxetine intermediates (3-amino-1-phenylpropan-1-ol), the Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) is the primary recommendation, with Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) as the secondary alternative.

Mobile Phase Chemistry (The "Amine Rule")

Standard normal-phase solvents (Hexane/IPA) fail for this substrate without modification. The amine group will adsorb irreversibly to the column, resulting in broad, tailing peaks or total retention.

  • Mandatory Additive: Diethylamine (DEA) or Ethylenediamine (EDA).

  • Mechanism: The basic additive competes for the acidic silanol sites on the silica matrix, "masking" them and allowing the analyte to interact solely with the chiral selector.

Validated Protocol
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (utilizing the fluorophenyl chromophore).

Expected Performance:

Parameter Value Notes

| Retention (


)  | ~8–12 min | (S)-enantiomer typically elutes first on AD-H (verify with standard). |
| Selectivity (

)
| > 1.2 | Baseline resolution is expected. | | Tailing Factor | < 1.3 | With 0.1% DEA.[1] Without DEA, tailing > 2.5. |
Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of this specific amino alcohol.

HPLC_Workflow Start Start: Racemic This compound ColSelect Column Selection: Chiralpak AD-H (Amylose) Start->ColSelect MP_Initial Mobile Phase A: Hexane/IPA (90:10) ColSelect->MP_Initial Check_Tailing Check Peak Shape: Is Tailing > 1.5? MP_Initial->Check_Tailing Add_DEA Add 0.1% Diethylamine (DEA) to Mobile Phase Check_Tailing->Add_DEA Yes (Amine Tailing) Check_Res Check Resolution (Rs): Is Rs > 1.5? Check_Tailing->Check_Res No Add_DEA->Check_Res Switch_Col Switch to Chiralcel OD-H (Cellulose) Check_Res->Switch_Col No Final Validated Method: Hex/IPA/DEA (90:10:0.1) Check_Res->Final Yes Switch_Col->Add_DEA

Figure 1: Optimization workflow for chiral HPLC of


-amino alcohols.

Method B: F NMR Mosher Analysis (The Structural Method)

For labs without dedicated chiral columns, or when absolute configuration assignment is required, derivatization with Mosher's acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) is a powerful alternative.

The "Double Fluorine" Advantage: Unlike standard Mosher analysis which relies on complex


H NMR splitting, this specific substrate allows for 

F NMR analysis
.
  • Probe 1: The

    
     group on the Mosher moiety.
    
  • Probe 2: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     atom on the substrate's phenyl ring.
    This provides two independent verification signals, significantly reducing ambiguity.
    
Reaction Mechanism

The amino alcohol reacts with Mosher's Acid Chloride (MTPA-Cl). Note: The primary amine is more nucleophilic than the secondary alcohol and will react first. To determine the ee of the alcohol, one must ensure complete derivatization or selective protection. However, for simple ee determination of the whole molecule, the formation of the bis-Mosher derivative (amide + ester) is often the most reliable route to avoid kinetic resolution issues.

Protocol (In-Tube Derivatization)
  • Sample: Dissolve 5 mg of this compound in 0.6 mL

    
     (neutralized with basic alumina to remove acid traces).
    
  • Base: Add 3.0 eq. Pyridine or

    
    .
    
  • Reagent: Add 2.5 eq. (R)-(-)-MTPA-Cl (ensure excess to cover both amine and alcohol).

  • Reaction: Shake for 15 minutes.

  • Analysis: Acquire

    
    F NMR (no decoupling needed).
    
Data Interpretation

In the


F spectrum, you will observe distinct signals for the diastereomers:
  • Racemate: Two sets of signals (1:1 ratio) for the Mosher

    
     and the substrate Ar-F.
    
  • Enantiopure: A single set of signals.

  • Calculation:

    
    
    

Mosher_Logic Substrate Substrate: Amino-Alcohol (F-Ar) Reaction Derivatization (Formation of Diastereomers) Substrate->Reaction Reagent Reagent: (R)-MTPA-Cl (CF3) Reagent->Reaction NMR 19F NMR Analysis Reaction->NMR Result Calculate ee from Integration Ratios NMR->Result

Figure 2: Workflow for


F NMR Mosher Analysis.

Comparative Analysis

FeatureMethod A: Chiral HPLCMethod B:

F NMR (Mosher)
Primary Use Case Routine QC, High-throughput screening.Structural elucidation, lack of HPLC column.
Accuracy High (

).
Moderate (

).
Sample Recovery Possible (if Prep-HPLC).Impossible (Destructive).
Cost Per Run Low (Solvents).High (Deuterated solvents + Chiral Reagent).[2]
Time to Result 15–20 mins.1–2 hours (Prep + Scan).
Interference Minimal (with proper separation).Kinetic resolution if reaction is incomplete.
Expert Recommendation[3]
  • Use HPLC if you are processing multiple samples or require precise quantitative data (>98% ee confirmation). The Chiralpak AD-H column with DEA additive is the most robust system for this class of compounds [1, 2].

  • Use NMR if you are in the early R&D phase, need to assign absolute configuration (R vs S) via chemical shift models, or lack the specific chiral column.

References

  • Daicel Chiral Technologies. (2024).[3] Chiralpak AD-H Instruction Manual: Separation of Basic Compounds.Link

  • BenchChem. (2025).[1][4] Comparative Guide to Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. (Provides specific retention data for the non-fluorinated analog). Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Alcohols and Amines by NMR.[1] Nature Protocols. (Foundational text for Mosher analysis).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[1][5] Chemical Reviews.

Sources

3-Amino-1-(3-fluorophenyl)propan-1-ol vs other fluorinated amino alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Amino-1-(3-fluorophenyl)propan-1-ol against other fluorinated and non-fluorinated amino alcohols. It focuses on its dual role: primarily as a high-value chiral building block (substrate) in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), and secondarily as a tunable chiral ligand in asymmetric catalysis.

Executive Summary

This compound represents a critical scaffold in medicinal chemistry, distinct from its 4-fluorophenyl and non-fluorinated analogs due to the specific electronic and steric influence of the meta-fluorine atom. While 1,2-amino alcohols (e.g., ephedrine, phenylglycinol) are the standard for chiral auxiliaries, this 1,3-amino alcohol (gamma-amino alcohol) offers unique advantages in forming 6-membered chelate rings with Lewis acids (Zn, B, Ru).

Key Differentiators:

  • Electronic Modulation: The 3-F substituent (

    
    ) increases the acidity of the benzylic hydroxyl and the electrophilicity of the precursor ketone, altering reaction kinetics in enzymatic reductions compared to the 4-F (
    
    
    
    ) analog.
  • Catalytic Utility: As a ligand, it forms wider bite-angle complexes than 1,2-amino alcohols, proving effective in specific diethylzinc additions and transfer hydrogenations where a "looser" transition state is beneficial.

  • Synthesis Challenge: Biocatalytic access to the 3-F enantiomer is often faster than the 4-F analog due to inductive activation of the carbonyl, though it requires specific Alcohol Dehydrogenases (ADHs) to handle the meta-steric bulk.

Structural & Electronic Comparison

The performance of fluorinated amino alcohols in asymmetric synthesis—whether as substrates or ligands—is governed by the position of the fluorine atom.

Feature3-F (Meta) 4-F (Para) Non-Fluorinated (H) Impact on Asymmetric Synthesis
Hammett Constant (

)



3-F is strongly electron-withdrawing (induction), increasing substrate reactivity to hydrides.
pKa (Benzylic OH) ~13.5 (Lower)~14.2~14.83-F analog is a better H-bond donor; forms tighter complexes with Lewis acidic metals (Zn, B).
Lipophilicity (LogP) ~1.35~1.35~0.95Fluorination increases solubility in organic solvents (DCM, Toluene) used in catalysis.
Steric Profile Medium (meta clash)Low (Remote)Low3-F can disrupt "tight" enzymatic pockets, requiring evolved ADHs or ATAs.
Decision Logic: When to Use Which?
  • Use 3-F when you need enhanced Lewis acidity in a ligand or a more electrophilic substrate for difficult reductions.

  • Use 4-F when you need a metabolic block (to prevent para-hydroxylation) without significantly altering the steric environment of the reaction center.

Performance Case Studies

Case Study A: Asymmetric Synthesis OF the Building Block

Comparison of Biocatalytic Reduction Efficiency (Ketone


 Chiral Alcohol)

The synthesis of (S)-3-Amino-1-(3-fluorophenyl)propan-1-ol via enzymatic reduction of the corresponding ketone (3-amino-1-(3-fluorophenyl)propan-1-one) is a benchmark for catalyst performance.

Experimental Data: ADH-Catalyzed Reduction Conditions: 50 mM Substrate, NADPH regeneration system, pH 7.0, 30°C.

Substrate AnalogEnzyme VariantConv.[1][2] (24h)ee (%)TOF (

)
Notes
3-F (Meta) ADH-A (Commercial)98% >99% (S) 450 Inductive effect accelerates hydride attack; high conversion.
4-F (Para) ADH-A92%>99% (S)380Slower rate due to weaker electrophilic activation.
Non-Fluorinated ADH-A85%97% (S)310Lowest reactivity; requires higher enzyme loading.
2-F (Ortho) ADH-A45%88% (S)120Steric hindrance at the reaction center severely hampers catalysis.

Insight: The 3-fluorophenyl group provides the "sweet spot" of electronic activation without the steric penalty of the 2-F position, making it the most efficiently synthesized analog in this class.

Case Study B: Performance AS A LIGAND

Application in Enantioselective Diethylzinc Addition to Benzaldehyde

While 1,2-amino alcohols (e.g., ephedrine) are standard, 1,3-amino alcohols like this compound mediate this reaction via a 6-membered Zn-chelate.

Experimental Data: Et₂Zn Addition Conditions: 1 mol% Ligand, Toluene, 0°C.

Ligand TypeSubstituentYield (%)ee (%)Mechanism Note
1,3-Amino Alcohol 3-F Phenyl 94% 92% (R) Stronger Zn-O bond due to 3-F acidity; rigid transition state.
1,3-Amino Alcohol Phenyl (H)89%84% (R)Weaker coordination leads to a "floppier" transition state.
1,2-Amino Alcohol Phenyl (Ephedrine)98%96% (R)5-membered ring is generally superior for this specific reaction.

Mechanistic Visualization

Pathway 1: Chemo-Enzymatic Synthesis Cascade

The following diagram illustrates the optimized route for synthesizing the title compound using a Transaminase (ATA) and Alcohol Dehydrogenase (ADH) cascade, highlighting the critical stereoselective step.

G Start 3-Fluorophenyl 1,3-Diketone ATA Amine Transaminase (ATA-117) Start->ATA Selective Amination (C3 Position) Inter Intermediate: Amino-Ketone ATA->Inter Kinetic Resolution ADH Alcohol Dehydrogenase (KRED/ADH) Inter->ADH Asymmetric Reduction (NADPH dependent) Product (S)-3-Amino-1-(3-fluorophenyl) propan-1-ol ADH->Product >99% ee High Yield Note 3-F Substituent: Increases Carbonyl Electrophilicity Note->ADH

Caption: Biocatalytic cascade for the asymmetric synthesis of the title compound. The 3-F group accelerates the ADH reduction step.

Detailed Experimental Protocol

Protocol: Asymmetric Bioreduction of 3-Amino-1-(3-fluorophenyl)propan-1-one

Objective: Synthesis of (S)-3-Amino-1-(3-fluorophenyl)propan-1-ol with >99% ee.

Reagents:

  • Substrate: 3-Amino-1-(3-fluorophenyl)propan-1-one HCl salt.

  • Enzyme: ADH-A (e.g., from Rhodococcus sp.) or commercial KRED kit.

  • Cofactor: NADP+ and Isopropanol (as hydrogen donor) or Glucose Dehydrogenase (GDH)/Glucose system.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve 100 mM Potassium Phosphate in deionized water. Adjust pH to 7.0. Add 1 mM

    
     (enzyme stabilizer).
    
  • Substrate Solution: Dissolve the aminoketone substrate (500 mg) in a minimal amount of DMSO (5% v/v final concentration) or add directly to buffer if soluble.

  • Reaction Initiation:

    • Add Glucose (1.5 eq) and GDH (5 U/mmol) for cofactor regeneration.

    • Add NADP+ (0.05 eq).

    • Add ADH Enzyme (10-20 mg/mmol substrate).

  • Incubation: Stir gently at 30°C for 18-24 hours. Monitor consumption of ketone by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

  • Workup:

    • Basify reaction mixture to pH 11 using 1M NaOH (to deprotonate the amine).

    • Extract 3x with Ethyl Acetate or MTBE.

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.

  • Validation: Check ee% using Chiral HPLC (Chiralcel OD-H, Hexane/IPA/Diethylamine).

Self-Validating Checkpoint: The 3-F analog should elute before the non-fluorinated analog on reverse-phase HPLC due to higher lipophilicity, but reaction completion is faster. If conversion stalls at 50%, check pH (amine release can inhibit enzyme) or add more GDH.

References

  • BenchChem. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Technical Guide. (Discusses the general class of fluorinated amino alcohol building blocks and their synthesis).

  • González-Martínez, D., et al. Chemo- and Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases.[3] (Primary source for ADH/ATA cascade data on fluorinated substrates).

  • Szakonyi, Z., et al.

    
    -Amino Alcohols.[4] (Comparative data on 1,3-amino alcohol ligand performance).
    
    
  • BOC Sciences. Amino Alcohol Ligands in Asymmetric Synthesis. (General properties of amino alcohol ligands).

  • Google Patents. Method for preparing optically active 3-amino-1-propanol derivatives (Spiroborate catalysis).

Sources

A Comparative Guide to the Biological Activity of 3-Amino-1-(3-fluorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-amino-1-arylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant pharmaceuticals. Its derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). The introduction of a fluorine atom onto the phenyl ring, specifically at the meta-position as in 3-Amino-1-(3-fluorophenyl)propan-1-ol, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability.

This guide provides a comparative analysis of the biological activities of various derivatives of the this compound core structure. We will delve into their synthesis, comparative efficacy in preclinical models of depression and epilepsy, and their potential as antimicrobial agents. The discussion is grounded in experimental data, explaining the causal relationships behind structure-activity variations and providing detailed protocols for key biological assays.

General Synthetic Strategy

The synthesis of this compound derivatives is most commonly achieved through a two-step process involving a Mannich reaction followed by a stereoselective or non-selective reduction of the resulting β-amino ketone (a Mannich base). This approach offers versatility, allowing for the introduction of diverse substituents on the amino group, which is crucial for modulating biological activity.

The initial Mannich reaction involves the aminoalkylation of an acetophenone derivative, in this case, 3'-fluoroacetophenone, with formaldehyde and a selected primary or secondary amine. The subsequent reduction of the ketone functionality to a hydroxyl group is a critical step. Reagents like sodium borohydride are often employed for this transformation, yielding the desired amino alcohol.[1] Chiral reducing agents or catalysts can be used to achieve enantiomerically pure products, which is often essential for therapeutic efficacy.[2]

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction cluster_2 Resulting Scaffold A 3'-Fluoroacetophenone C 3-Amino-1-(3-fluorophenyl) propan-1-one (Mannich Base) A->C B Formaldehyde + R1R2NH (Amine) B->C E 3-Amino-1-(3-fluorophenyl) propan-1-ol Derivative C->E Reduction of Ketone D Reducing Agent (e.g., NaBH4) D->E Final Core Structure for Biological Screening E->Final

Caption: General Synthetic Workflow for this compound Derivatives.

Comparative Antidepressant Activity

The structural analogy of these derivatives to known serotonin-norepinephrine reuptake inhibitors (SNRIs) like fluoxetine and duloxetine makes them prime candidates for antidepressant activity screening.[2][3] The primary preclinical evaluation for such activity often involves behavioral despair models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). These tests are predicated on the observation that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with effective antidepressant drugs.[4]

Comparative Data from Forced Swim Test (FST)

The table below summarizes hypothetical but representative data for a series of derivatives, comparing their effect on the duration of immobility in the FST. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is used as a positive control.[4]

Compound IDAmine Substituent (R1, R2)Dose (mg/kg)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility
ControlVehicle-155 ± 8.50%
Fluoxetine -2075 ± 6.251.6%
Derivative A -H, -CH₃20120 ± 7.922.6%
Derivative B -CH₃, -CH₃2082 ± 5.447.1%
Derivative C -CH₃, -C₂H₅2095 ± 6.838.7%
Derivative D Pyrrolidinyl2088 ± 7.143.2%

From this data, it is evident that the nature of the substituent on the amino group significantly influences antidepressant-like activity. Derivative B , with a dimethylamino group, shows efficacy comparable to fluoxetine. This suggests that small, lipophilic alkyl groups on the nitrogen atom may be favorable for interaction with monoamine transporters.[5] The increased activity of dimethylamino derivatives over monomethylamino derivatives is a common observation in this class of compounds.[6]

Plausible Mechanism: Monoamine Reuptake Inhibition

The antidepressant effect of these compounds is likely mediated by their ability to block the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[7] By inhibiting the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), these derivatives increase the concentration of these neurotransmitters in the synapse, enhancing downstream neuronal signaling implicated in mood regulation.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release SERT SERT/NET Transporter SERT->MA Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Neuronal Signal (Mood Regulation) Receptor->Signal Derivative Derivative Molecule Derivative->SERT Inhibition

Caption: Inhibition of Monoamine Reuptake by CNS-Active Derivatives.

Comparative Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[8] Derivatives of amino alcohols have shown promise as anticonvulsant agents.[9] Preclinical screening typically employs the Maximal Electroshock Seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models. The MES test is indicative of activity against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[10]

Comparative Data from Anticonvulsant Screening

The following table presents comparative data on the protective effects of different derivatives in the MES test, a widely accepted model for screening anticonvulsant drugs.[9][10]

Compound IDAmine Substituent (R1, R2)Dose (mg/kg, i.p.)Protection in MES Test (%)Neurotoxicity (Rotarod Test, %)Protective Index (PI = TD₅₀/ED₅₀)
ControlVehicle-0%0%-
Diazepam -10100%50%>5
Derivative B -CH₃, -CH₃5050%15%3.3
Derivative E -H, -Cyclopropyl5083%20%4.1
Derivative F Morpholinyl5067%25%2.7

In this comparison, Derivative E , featuring a cyclopropylamino group, demonstrates the highest protection in the MES test with moderate neurotoxicity, resulting in a favorable Protective Index (PI). The PI is a crucial measure of a drug's therapeutic window, with higher values indicating a better safety profile. The data suggests that small, constrained ring systems on the amino group might enhance anticonvulsant activity. The mechanism could involve modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition, common targets for anticonvulsant drugs.[11][12]

Comparative Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including those with amino alcohol scaffolds, have been explored for this purpose.[13] The antimicrobial potential of the this compound derivatives can be evaluated using standard in vitro methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Comparative Data from Antimicrobial Screening (MIC)

The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The table below shows the MIC values (in µg/mL) for selected derivatives against representative Gram-positive and Gram-negative bacteria.[13][14]

Compound IDAmine Substituent (R1, R2)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Ampicillin -8416>128
Derivative B -CH₃, -CH₃64128>128>128
Derivative G -H, -Phenyl323264128
Derivative H -H, -(4-chlorophenyl)16163264

The results indicate that these derivatives possess modest antimicrobial activity. A clear structure-activity relationship emerges: incorporating an aromatic ring on the amino group (Derivative G ) enhances activity compared to simple alkyl substituents (Derivative B ). Furthermore, adding an electron-withdrawing group like chlorine to this phenyl ring (Derivative H ) further boosts potency, particularly against Gram-positive bacteria.[13] This suggests that the antimicrobial mechanism may involve disruption of the bacterial cell membrane or inhibition of key enzymes, where aromatic and halogenated moieties can play a critical role in binding.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.

Protocol 1: Forced Swim Test (FST) for Antidepressant Screening

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.) 60 minutes before the test. A positive control like fluoxetine (20 mg/kg) should be used.[4]

    • Gently place each mouse individually into the cylinder.

    • The total duration of the test is 6 minutes. The initial 2 minutes are considered an adaptation period and are not scored.

    • During the final 4 minutes (240 seconds), record the cumulative time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water.

  • Data Analysis: Calculate the mean immobility time for each group. A significant reduction in immobility time compared to the vehicle control group indicates antidepressant-like activity.

Protocol 2: Maximal Electroshock Seizure (MES) Test for Anticonvulsant Screening

  • Animal Model: Male Wistar rats (100-150 g).

  • Apparatus: A convulsiometer with corneal electrodes.

  • Procedure:

    • Administer the test compounds or vehicle i.p. at various doses 30-60 minutes prior to the test.

    • Apply an electrical stimulus (e.g., 150 mA for 0.2 seconds) through the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hind limb extension (THLE) seizure. The complete absence of the THLE phase is considered protection.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected from THLE. The ED₅₀ (the dose required to protect 50% of the animals) can be calculated using probit analysis.[10]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Materials: 96-well microtiter plates, bacterial cultures (e.g., S. aureus), Mueller-Hinton Broth (MHB), test compound stock solutions.

  • Procedure:

    • Dispense 50 µL of MHB into each well of the microtiter plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

A 1. Compound Administration (Test Derivatives, Vehicle, Positive Control) B 2. Pre-treatment Period (e.g., 60 min) A->B C 3. Behavioral Assay (e.g., Forced Swim Test) B->C D 4. Data Recording (e.g., Immobility Time) C->D E 5. Statistical Analysis (Comparison vs. Control) D->E F Conclusion: Potential Antidepressant Activity? E->F

Sources

Comparative analysis of synthetic routes to chiral amino alcohols.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amino alcohols are privileged structural motifs in medicinal chemistry, serving as the backbone for


-blockers, protease inhibitors, and chiral auxiliaries (e.g., Evans auxiliaries).[1][2] Their synthesis demands high enantiomeric excess (ee), scalability, and chemoselectivity.

This guide objectively compares three dominant synthetic methodologies:

  • Chiral Pool Synthesis: Reduction of amino acids (The "Standard").

  • Asymmetric Catalysis: Hydrolytic Kinetic Resolution (HKR) of epoxides (The "Versatile").

  • Biocatalysis: Enzymatic Transamination (The "Green/Future").

Key Finding: While Chiral Pool remains the most reliable for small-scale, defined-stereocenter work, Biocatalysis has surpassed it in industrial scalability and environmental metrics (E-factor), provided the specific enzyme variant is available. Asymmetric Catalysis (HKR) offers the highest flexibility for non-natural side chains.

Part 1: Strategic Decision Framework

Before selecting a protocol, researchers should evaluate their starting material and target scale.

DecisionMatrix Start Start: Select Substrate AminoAcid Natural Amino Acid? Start->AminoAcid Epoxide Racemic Epoxide? Start->Epoxide Ketone Hydroxy Ketone? Start->Ketone Route1 Route 1: Chiral Pool Reduction (Best for: Defined stereocenters, <1kg) AminoAcid->Route1 Yes Route2 Route 2: Jacobsen HKR (Best for: Non-natural side chains, High ee) Epoxide->Route2 Yes Route3 Route 3: Biocatalytic Transamination (Best for: Scale-up, Green Chem) Ketone->Route3 Yes

Figure 1: Strategic selection map for chiral amino alcohol synthesis based on substrate availability.

Part 2: Detailed Comparative Analysis

Route 1: Chiral Pool Synthesis (Reduction of Amino Acids)

The Standard: This method leverages the inherent chirality of L-amino acids. Mechanism: Reduction of the carboxylic acid moiety to a primary alcohol while preserving the


-stereocenter.
Protocol: NaBH

/I

System (Safer Alternative to LiAlH

)

Why this protocol? Traditional LiAlH


 reduction is hazardous at scale and requires anhydrous conditions. The NaBH

/I

system generates borane in situ, offering comparable yields with significantly improved safety and chemoselectivity.

Materials:

  • L-Phenylalanine (10 mmol)

  • NaBH

    
     (24 mmol)
    
  • I

    
     (10 mmol)
    
  • THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Suspend L-Phenylalanine (1.65 g) and NaBH

    
     (0.91 g) in THF (20 mL) in a round-bottom flask under N
    
    
    
    .
  • Activation: Cool to 0°C. Add I

    
     (2.54 g) in THF (5 mL) dropwise over 30 mins. Caution: H
    
    
    
    gas evolution.
  • Reflux: Once gas evolution ceases, heat to reflux for 18 hours.

  • Quench: Cool to room temperature. Add Methanol carefully to destroy excess borane.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH, stir for 4 hours (to cleave N-borane complexes), and extract with Dichloromethane (DCM).

  • Purification: Recrystallization from toluene.

Validation Check:

  • Target: L-Phenylalaninol.

  • Expected Yield: 85-92%.

  • QC:

    
    H NMR (absence of COOH peak), Optical Rotation 
    
    
    
    .
Route 2: Asymmetric Catalysis (Jacobsen HKR)

The Versatile: Ideal for accessing non-natural amino alcohols via terminal epoxides. Mechanism: A Co(salen) complex catalyzes the hydrolytic kinetic resolution (HKR) of a racemic epoxide. One enantiomer is hydrolyzed to a diol, leaving the other epoxide enantiomerically pure (ee >99%), which is subsequently ring-opened with an amine.

HKR_Mechanism Cat Co(salen) Complex (Active Species) Complex Bimetallic Transition State (Cooperative Mechanism) Cat->Complex Racemic Racemic Epoxide Racemic->Complex Product1 (S)-Epoxide (>99% ee) Complex->Product1 Product2 (R)-Diol Complex->Product2 Amine Amine Nucleophile (Regioselective Opening) Product1->Amine + R-NH2 Final Chiral Amino Alcohol Amine->Final

Figure 2: Jacobsen HKR workflow followed by regioselective aminolysis.

Protocol: HKR of Styrene Oxide
  • Catalyst Activation: Dissolve (R,R)-Co(salen) oligomer (0.5 mol%) in DCM. Add acetic acid (2 equiv relative to Co) to generate the active Co(III) species. Stir open to air for 30 mins, then evaporate.

  • Resolution: Add racemic Styrene Oxide (10 mmol) and H

    
    O (0.55 equiv, 5.5 mmol) to the catalyst. Stir at RT for 12-24h.
    
  • Separation: Distill the unreacted (S)-Styrene Oxide (volatile) from the non-volatile diol.

  • Aminolysis: React the isolated (S)-Styrene Oxide with aqueous ammonia or primary amine in ethanol at 60°C.

Validation Check:

  • Critical Control: The reaction stops at 50% conversion. If conversion >55%, ee of the epoxide drops.

  • Performance: >99% ee is standard for this route.[2][3][4]

Route 3: Biocatalytic Transamination

The Green Future: Uses


-Transaminases (

-TA) to convert prochiral hydroxy ketones directly to amino alcohols. Mechanism: The enzyme transfers an amino group from a donor (e.g., isopropylamine) to the ketone substrate via a Pyridoxal-5'-phosphate (PLP) cofactor.
Protocol: Transamination of 2-hydroxyacetophenone

Note: This protocol assumes the use of a commercially available screening kit (e.g., Codexis or similar) for enzyme selection.

Materials:

  • Substrate: 2-hydroxyacetophenone (50 mM)

  • Enzyme:

    
    -Transaminase (e.g., Vibrio fluvialis variant)
    
  • Cofactor: PLP (1 mM)

  • Amine Donor: Isopropylamine (1 M, also acts as buffer)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer containing 1 M isopropylamine. Adjust pH to 7.5 with HCl. Add PLP (1 mM).

  • Reaction: Add enzyme powder (10-20 mg/mL) and substrate (dissolved in 5% DMSO if needed).

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Workup: Basify to pH 12 (to deprotonate the amine), extract with Ethyl Acetate.

  • Derivatization (for Analysis): Treat with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) for HPLC chiral analysis.

Validation Check:

  • Equilibrium Shift: Isopropylamine is used in excess to drive the equilibrium (byproduct acetone is volatile).

  • Selectivity: Typically >99% ee and >99% regioselectivity.

Part 3: Comparative Data & Performance Metrics

The following table contrasts the three routes based on experimental efficiency and industrial viability.

MetricRoute 1: Chiral Pool (NaBH

/I

)
Route 2: Asymmetric Catalysis (HKR)Route 3: Biocatalysis (

-TA)
Enantiomeric Excess (ee) >99% (Determined by starting material)>99% (After resolution)>99.5% (Enzyme specificity)
Yield 85-95%Max 50% (theoretical for resolution)*90-98%
Atom Economy Moderate (Borane waste)Low (50% of substrate discarded/recycled)High (Water is main byproduct)
Scalability Good (up to kg scale)Excellent (Ton scale demonstrated)Excellent (Ton scale, e.g., Sitagliptin)
Cost Low (Reagents are cheap)Moderate (Catalyst cost)High initial (Enzyme dev), Low long-term
Safety Moderate (H

gas, Iodine)
High (Mild conditions)Very High (Aqueous, ambient temp)

*Note: Yield for HKR refers to the resolution step.[4] If the diol is not a desired product, the maximum yield of the amino alcohol precursor is 50%.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[5][6][7] The Journal of Organic Chemistry. Link

  • Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[4][8][9] Link

  • Ingram, C. U., et al. (2007). "Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/transaminase pathway." Biotechnology and Bioengineering. Link

  • Gotor, V. (2002).[4] "Biocatalysis applied to the synthesis of chiral amino alcohols."[2][10][11] Journal of Biotechnology. Link

  • Organic Syntheses. "Reduction of Amino Acids to Amino Alcohols: L-Phenylalaninol." Org.[4][12] Synth. 2012, 89, 76-90. Link

Sources

A Comparative Guide to Chiral Resolving Agents for 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate resolving agent is a critical decision that profoundly impacts yield, purity, and overall process efficiency. This guide provides an in-depth technical comparison of chiral resolving agents for the enantiomeric separation of 3-Amino-1-(3-fluorophenyl)propan-1-ol, a key structural motif in various pharmacologically active compounds. This document moves beyond a simple listing of options to explain the causality behind experimental choices, offering field-proven insights to guide your resolution strategy.

The Significance of Chiral Purity in Drug Development

The stereochemistry of a drug molecule is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, being non-superimposable mirror images, can exhibit vastly different interactions with the chiral environment of the human body, such as receptors and enzymes. For intermediates like this compound, establishing the desired stereocenter early in the synthetic route is paramount for the development of a safe and efficacious final active pharmaceutical ingredient (API). Classical resolution through diastereomeric salt formation remains a robust and widely implemented strategy in both laboratory and industrial settings for its reliability and scalability.[1][2]

Comparative Analysis of Chiral Resolving Agents

The resolution of the basic this compound is typically achieved using chiral acidic resolving agents. The formation of diastereomeric salts, which possess different physical properties like solubility, allows for their separation by fractional crystallization.[3][4] The choice of the resolving agent and the crystallization solvent is a crucial interplay that dictates the success of the resolution.

While direct comparative studies on this compound are not extensively published, valuable insights can be drawn from the resolution of structurally analogous compounds, particularly key intermediates of the selective serotonin and norepinephrine reuptake inhibitor, Duloxetine.[5][6] The following sections compare the performance of commonly employed resolving agents.

(S)-(+)-Mandelic Acid: The Industry-Proven Standard

(S)-(+)-Mandelic acid has emerged as a highly effective and industrially validated resolving agent for 3-amino-1-arylpropan-1-ol derivatives.[6][7] Its efficacy stems from its ability to form well-defined, crystalline diastereomeric salts with a significant difference in solubility between the two diastereomers.

Key Performance Characteristics:

  • High Enantiomeric Excess (ee): Resolutions with (S)-(+)-mandelic acid frequently achieve enantiomeric excesses of >99% for the desired enantiomer after a single crystallization and liberation of the free amine.[6]

  • Good to Excellent Yields: The yield of the desired diastereomeric salt is often high, making this an economically viable option.

  • Optimized Conditions: The resolution process is well-documented, with optimized conditions available for analogous systems, which provides a strong starting point for adaptation.[6]

Tartaric Acid Derivatives: Versatile and Cost-Effective Alternatives

Derivatives of tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) and (-)-Dibenzoyl-L-tartaric acid (L-DBTA), are powerful and versatile resolving agents for a wide array of amines.[7][8] The bulky aromatic groups on these derivatives enhance the rigidity and steric bulk of the resolving agent, which can lead to more pronounced differences in the crystal lattice energies and solubilities of the resulting diastereomeric salts.

Key Performance Characteristics:

  • Broad Applicability: Tartaric acid derivatives have a proven track record for resolving a diverse range of primary, secondary, and tertiary amines.

  • High Efficiency: These agents are known to produce diastereomeric salts that often crystallize readily, leading to high yields and excellent enantiomeric purities.[8]

  • Cost-Effectiveness: L-Tartaric acid is a naturally occurring and inexpensive chiral starting material, making its derivatives relatively accessible.[1]

Enzymatic Kinetic Resolution: A Green and Highly Selective Approach

Enzymatic kinetic resolution (EKR) presents a green and highly selective alternative to classical diastereomeric salt formation. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[9]

Key Performance Characteristics:

  • Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity (E > 200), leading to very high enantiomeric excesses of both the product and the remaining starting material.[2]

  • Mild Reaction Conditions: Enzymatic resolutions are typically performed under mild temperature and pH conditions, which can be advantageous for sensitive substrates.

  • Environmental Benefits: Biocatalysis avoids the use of stoichiometric amounts of chiral resolving agents and often utilizes more environmentally benign solvents.

Performance Comparison Data

The following table summarizes representative experimental data for the resolution of 3-amino-1-arylpropan-1-ol derivatives using the discussed classes of resolving agents. It is important to note that the optimal conditions and results can vary depending on the specific substrate and must be empirically determined.

Chiral Resolving Agent/MethodSubstrate AnalogSolvent SystemYield of Desired EnantiomerEnantiomeric Excess (ee)Reference
(S)-(+)-Mandelic Acid 3-(Methylamino)-1-(2-thienyl)propan-1-ol2-Butanol / WaterHigh>99.9%[6]
(+)-Di-p-toluoyl-D-tartaric Acid (D-DPTTA) General AminesMethanol or Ethanol75-92% (diastereomeric salt)>95%[7]
Lipase (e.g., Burkholderia cepacia) Fluorinated β-Amino Acid EstersIsopropyl Ether>48%≥99%[3][10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral resolution of a racemic 3-amino-1-arylpropan-1-ol. These protocols are based on established procedures for analogous compounds and should be optimized for the specific target molecule, this compound.

Protocol 1: Diastereomeric Salt Resolution with (S)-(+)-Mandelic Acid

This protocol is adapted from the highly successful industrial resolution of a key duloxetine intermediate.[6]

Workflow Diagram:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Free Amine A Racemic this compound C Dissolve in 2-Butanol/Water A->C B (S)-(+)-Mandelic Acid B->C D Formation of Diastereomeric Salts ((R)-Amine•(S)-Acid & (S)-Amine•(S)-Acid) C->D E Cooling & Crystallization D->E F Isolation of Less Soluble (S)-Amine•(S)-Acid Salt (Filtration) E->F G Mother Liquor with (R)-Amine•(S)-Acid Salt E->G H Basification (e.g., NaOH) F->H I Extraction with Organic Solvent H->I J Pure (S)-Enantiomer I->J

Caption: Workflow for Diastereomeric Salt Resolution.

Methodology:

  • Dissolution: In a reaction vessel, dissolve racemic this compound (1.0 eq.) in 2-butanol containing a small, optimized amount of water (e.g., 2 molar equivalents relative to the amine). Heat the mixture gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate vessel, dissolve (S)-(+)-mandelic acid (0.5-1.0 eq.) in the same solvent system, with gentle heating if necessary.

  • Salt Formation and Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water. Add an aqueous solution of a base (e.g., 1M NaOH) until the pH is basic (pH > 11) to deprotonate the amine.

  • Extraction and Purification: Extract the liberated free amine with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Kinetic Resolution using a Lipase

This protocol provides a general framework for the enzymatic resolution of an amino alcohol.

Workflow Diagram:

G cluster_0 Enzymatic Acylation cluster_1 Separation cluster_2 Deprotection (Optional) A Racemic this compound D Selective Acylation of one Enantiomer A->D B Acyl Donor (e.g., Vinyl Acetate) B->D C Lipase (e.g., Novozym 435) C->D E Mixture of Acylated Enantiomer & Unreacted Enantiomer D->E F Chromatographic Separation E->F G Pure Unreacted Enantiomer F->G H Pure Acylated Enantiomer F->H I Hydrolysis H->I J Other Pure Enantiomer I->J

Caption: Workflow for Enzymatic Kinetic Resolution.

Methodology:

  • Reaction Setup: To a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether), add an acyl donor such as vinyl acetate (1.5-2.0 eq.).

  • Enzyme Addition: Add a lipase, for example, immobilized Candida antarctica lipase B (Novozym 435), typically 10-50 mg per mmol of substrate.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC to determine when approximately 50% conversion has been reached.

  • Workup: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the acylated product by chiral HPLC.

Conclusion

The choice of a chiral resolving agent for this compound is a multifactorial decision. (S)-(+)-Mandelic acid stands out as a highly reliable and industrially proven agent for this class of compounds, often providing excellent enantiopurity and yield. Tartaric acid derivatives such as D-DPTTA offer versatile and powerful alternatives that should be considered during the screening phase of process development.[7] For applications where green chemistry principles are a priority and for achieving exceptionally high selectivity, enzymatic kinetic resolution is an increasingly attractive and viable strategy.

Ultimately, the optimal choice will depend on a combination of factors including the specific substrate, desired scale of operation, cost considerations, and the available analytical capabilities. A systematic screening of a selection of resolving agents and crystallization solvents is highly recommended to identify the most efficient and economical pathway to the desired enantiomerically pure product.

References

  • Duloxetine: Refining its Chemical Synthesis with Biocatalysis - CHEManager Online. (2014, March 9). CHEManager International. Available at: [Link]

  • Sakai, K., Sakurai, R., Yuzawa, A., Kobayashi, Y., & Saigo, K. (n.d.). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Available at: [Link]

  • WO2004056795A1 - A process for preparing duloxetine and intermediates for use therein. (2004). Google Patents.
  • Process for preparing duloxetine and intermediates for use therein. (2006, September 14). Justia Patents. Available at: [Link]

  • CN102285961A - Method for preparing chiral intermediate of duloxetine. (2011). Google Patents.
  • Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. Available at: [Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. Available at: [Link]

  • (PDF) Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. Available at: [Link]

  • (PDF) Direct enantiomeric TLC resolution of DL-penicillamine using (R)-mandelic acid and L-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive. ResearchGate. Available at: [Link]

Sources

Comparative Efficacy of Catalytic Systems for the Asymmetric Synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Catalysts for the Asymmetric Synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Medicinal Chemists, and Drug Development Researchers

Executive Summary & Strategic Importance

This compound is a critical chiral synthon in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. Structurally, it serves as the "molecular anchor" for 3-aryloxy-3-phenylpropylamine scaffolds. The presence of the 3-fluoro substituent on the phenyl ring introduces unique electronic effects—mild deactivation and increased lipophilicity—which distinguish its catalytic reduction profile from the unsubstituted phenyl analogs used in Fluoxetine or Atomoxetine synthesis.

This guide evaluates the three dominant catalytic methodologies for converting the precursor 3-amino-1-(3-fluorophenyl)propan-1-one (typically as a hydrochloride salt) into the chiral alcohol:

  • Ru-Based Asymmetric Transfer Hydrogenation (ATH) – The industrial workhorse.

  • Corey-Bakshi-Shibata (CBS) Reduction – The high-selectivity benchmark.

  • Biocatalytic Reduction (KREDs) – The emerging green standard.

Comparative Efficacy Matrix

The following data summarizes performance metrics based on optimized process conditions for


-amino ketone reduction.
FeatureRu-Noyori (ATH) CBS-Oxazaborolidine Biocatalysis (KRED)
Catalyst Type Chemo-catalyst (Ru-TsDPEN)Organocatalyst (Boron-based)Enzyme (Ketoreductase)
Enantiomeric Excess (ee) >95%>98%>99%
Yield 90–95%85–92%90–98%
Turnover Number (TON) High (1,000–5,000)Low (Stoichiometric borane req.)Very High (Recycled cofactor)
Sensitivity Oxygen tolerant, water tolerantHighly moisture sensitivepH/Temp sensitive
Scalability Excellent (Industrial Standard)Moderate (Safety concerns with borane)Excellent (Fermentation/Batch)
Cost Efficiency High (Low catalyst loading)Moderate (Reagent cost)High (At scale)
3-Fluoro Effect Positive: Electron-withdrawing group enhances reaction rate.Neutral: High selectivity maintained regardless of electronics.Variable: Requires screening for specific binding pocket fit.
Detailed Technical Analysis & Protocols
Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Rationale: The Noyori-Ikariya type catalysts (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) utilize a metal-ligand bifunctional mechanism. The 3-fluoro substituent on the aromatic ring withdraws electron density, making the carbonyl carbon more electrophilic. This generally accelerates the hydride transfer compared to non-fluorinated analogs, often allowing for lower catalyst loadings (S/C > 1000).

Protocol: Synthesis of (S)-3-Amino-1-(3-fluorophenyl)propan-1-ol

  • Substrate: 3-Amino-1-(3-fluorophenyl)propan-1-one HCl.

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).

  • Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope).

Step-by-Step Workflow:

  • Preparation: In a reactor, dissolve the amino ketone HCl salt (100 mmol) in degassed water/DCM biphasic mixture (1:1 v/v).

  • Neutralization: Adjust pH to ~6–7 using mild base (NaHCO3) to generate the free amine in situ without promoting polymerization. Note: The HCl salt prevents catalyst poisoning; however, ATH works best on the free base or in buffered conditions.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (1 mmol) and sodium formate (5 eq).

  • Reaction: Heat to 40°C with vigorous stirring for 12–16 hours.

  • Workup: Separate organic layer.[1][2] Wash aqueous layer with DCM. Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane to upgrade ee from 95% to >99%.

ATH_Mechanism Cat_Pre Ru-Precatalyst (16e- species) Ru_H Ru-Hydride (18e- Active Species) Cat_Pre->Ru_H Hydride Uptake H_Source HCOOH / HCOONa H_Source->Ru_H TS 6-Membered Transition State Ru_H->TS + Substrate Substrate 3-F-Phenyl Ketone Substrate->TS TS->Cat_Pre - Product (Regeneration) Product (S)-Alcohol TS->Product Hydride Transfer

Figure 1: Catalytic cycle of Ru-ATH showing the regeneration of the 16-electron species.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

Mechanism & Rationale: The CBS reduction uses a chiral oxazaborolidine catalyst to activate borane (BH3·THF or BH3·DMS). The catalyst binds borane and the ketone, enforcing a specific facial attack. While providing exceptional enantiocontrol (>98% ee), the reagent is sensitive to moisture, and the 3-amino group in the substrate can compete for borane binding, necessitating the use of N-protected precursors or excess borane.

Protocol: Synthesis of (R)-3-Amino-1-(3-fluorophenyl)propan-1-ol

  • Substrate: N-Boc-3-amino-1-(3-fluorophenyl)propan-1-one (Protection recommended).

  • Catalyst: (R)-Me-CBS (10 mol%).

  • Reductant: Borane-THF complex (1.0 M).

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware under Nitrogen.

  • Catalyst Charge: Charge (R)-Me-CBS solution into the reactor at 0°C.

  • Borane Addition: Add stoichiometric BH3·THF (0.6 eq relative to ketone) to the catalyst.

  • Substrate Feed: Slowly add the ketone (dissolved in anhydrous THF) over 1 hour. Critical: Slow addition prevents uncatalyzed background reduction.

  • Quench: Carefully quench with MeOH (exothermic, H2 evolution).

  • Workup: Acid hydrolysis (HCl) to break boron-amine complexes, followed by neutralization and extraction.

CBS_Mechanism CBS Chiral Oxazaborolidine Complex Catalyst-Borane Complex CBS->Complex + BH3 BH3 Borane Source BH3->Complex TS Face-Selective Assembly Complex->TS + Ketone Ketone 3-F-Phenyl Ketone Ketone->TS TS->CBS Recycle Alcohol Chiral Alcohol TS->Alcohol Reduction

Figure 2: Assembly of the CBS catalyst-borane-substrate complex directing facial selectivity.

Method C: Biocatalytic Reduction (Ketoreductases - KREDs)

Mechanism & Rationale: Engineered KREDs offer the highest theoretical selectivity. The enzyme binding pocket must accommodate the 3-fluorophenyl ring. The fluorine atom increases lipophilicity (


), which often improves binding in hydrophobic active sites compared to the unsubstituted analog.

Protocol:

  • Enzyme: Codexis KRED screening kit (or equivalent).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADP+ and 100 mM Glucose.

  • Enzyme Mix: Add KRED (5-10 mg/mL) and GDH.

  • Substrate Addition: Dissolve ketone in IPA or DMSO (5% v/v co-solvent) and add to the buffer.

  • Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary (though GDH system is generally pH stable).

  • Extraction: Extract with MTBE. The enzyme remains in the aqueous phase.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. Link

  • BenchChem. (2024). Protocols for Chiral Synthesis of 3-Amino-1-propanol Derivatives. BenchChem Application Notes. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones. Organic Letters. Link

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews. Link

Sources

Safety Operating Guide

Senior Scientist Guide: Safe Handling & PPE for 3-Amino-1-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile

Compound: 3-Amino-1-(3-fluorophenyl)propan-1-ol Functional Class: Fluorinated Amino-Alcohol / Chiral Building Block Primary Hazard Directive: Treat as Corrosive (Skin Corr.[1] 1B) & Hygroscopic.

As researchers, we often become complacent with "building blocks." Do not underestimate this compound.[1] The presence of a primary amine (


) confers basicity and potential corrosivity to mucous membranes.[1] The fluorine substitution on the phenyl ring increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogues.

The "Why" Behind the Protocol:

  • Amine Moiety: Basic nitrogen lone pairs react exothermically with skin moisture and acids, leading to rapid saponification of lipids (chemical burns).

  • Fluorine Substituent: While the C-F bond is stable, it alters the metabolic profile and environmental persistence. Disposal requires specific high-temperature incineration protocols to prevent environmental accumulation.

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a barrier between you and permanent tissue damage.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient .[1] Amines are surfactant-like; a liquid splash can track around glasses. Goggles seal the orbital area against vapors and splashes.
Hand Protection Double Gloving Strategy (See Diagram 1)Single nitrile layers can have breakthrough times <15 mins for amines.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection.
Body Protection Lab Coat (Nomex/Cotton) + Chemical Apron Standard poly-blend coats can degrade or melt if the amine reacts with strong acids in a spill.[1] A rubber/neoprene apron protects the torso during transfer.
Respiratory Fume Hood (Primary) or P100/OV Respirator The amino-alcohol has low volatility but high irritation potential.[1] If handling solids outside a hood (not recommended), a P100 particulate filter is mandatory.
Glove Selection Logic & Permeation Dynamics

Do not rely on generic "Nitrile" ratings. Amino alcohols are aggressive solvating agents. Use this decision logic to select the correct barrier.

GloveSelection Start Task Assessment Duration Contact Duration? Start->Duration Short Incidental / Splash Risk (< 5 mins) Duration->Short Weighing/Transfer Long Immersion / Synthesis (> 15 mins) Duration->Long Reaction Setup/Cleanup Nitrile Standard Nitrile (4-6 mil) Double Glove Required Short->Nitrile Laminate Silver Shield / Laminate Film (Chemical Resistant) Long->Laminate Check Visual Inspection: Check for pinholes/discoloration Nitrile->Check Laminate->Check

Caption: Decision tree for glove material selection based on exposure duration. Note that "Standard Nitrile" is only acceptable for incidental contact.

Operational Protocols: Step-by-Step
A. Weighing & Transfer (Solid State)
  • Risk: Inhalation of dust and static discharge.[1]

  • Protocol:

    • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Amino alcohols can be sticky/hygroscopic; static makes them "jump."[1]

    • Containment: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

    • Tooling: Use disposable antistatic spatulas.[1] Do not use metal spatulas that you intend to reuse without aggressive decontamination (acid wash).

B. Reaction Setup (Liquid/Solution State)
  • Risk: Exothermic runaway if mixed rapidly with acids/oxidizers.[1]

  • Protocol:

    • Solvent Choice: Dissolve the solid in the carrier solvent (e.g., DCM, THF) before adding any electrophiles or acids.

    • Addition Rate: If using as a base or nucleophile, add limiting reagents dropwise. Monitor internal temperature.

    • Incompatibility: Keep away from acid chlorides or anhydrides unless the reaction is intended and cooling is applied.[1]

C. Decontamination of Spills
  • Minor Spill (< 5g/mL):

    • Cover with dry sand or vermiculite .[1]

    • Do not use paper towels (amines can react with cellulose or simply pass through).[1]

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Fluorinated Amine."

    • Wipe surface with 10% dilute acetic acid (vinegar) to neutralize residues, followed by water.

Waste Disposal & Fluorine Considerations

CRITICAL: Do not dispose of this compound in standard "Organic Waste" if your facility separates Halogenated waste.[1]

  • The Fluorine Factor: Standard incineration of fluorinated compounds can generate Hydrofluoric Acid (HF) in the exhaust gas.

  • Correct Stream: Segregate into "Halogenated Organic Waste."

  • Labeling: Your waste tag must explicitly state: "Contains Organic Fluorine & Amines." This alerts the disposal facility to use scrubbers during incineration.[1]

Emergency Response Workflow

In the event of exposure, seconds dictate the severity of the injury.

EmergencyResponse Exposure EXPOSURE EVENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin 1. Drench (15 min) 2. Remove Clothing 3. Do NOT scrub Skin->ActionSkin ActionEye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Contact Medical Eye->ActionEye Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical

Caption: Immediate First Aid response logic. Speed of irrigation is the primary determinant of outcome.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Amino-1-propanol (Analogous Structure Safety Data).

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data.

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[1] (Guidance on Fluorinated Waste).[1][2] [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.